1,2-Dibromo-3,5-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139215-43-3, 10105-60-9 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique reactivity for the introduction of various functional groups. This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of published experimental data, a plausible synthetic route is proposed, along with a detailed description of the standard analytical techniques that would be employed for its characterization.
Physicochemical Properties
While detailed experimental data for this compound is not extensively documented in publicly available literature, some physical and chemical properties have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 139215-43-3 | [1][2] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.88 g/mol | [1] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 209 °C | [1] |
| Density | 2.128 g/cm³ | [1] |
| Refractive Index | 1.5151 (estimate) | [1] |
| Appearance | White to light yellow to dark green powder to crystal | [1] |
| Purity | >98.0% (GC) |
Proposed Synthesis
There is a notable absence of detailed, peer-reviewed synthesis protocols for this compound in the scientific literature. However, based on established organohalogen synthesis methodologies, a plausible synthetic route can be proposed. One such approach is the direct bromination of 1-bromo-3,5-difluorobenzene. It is important to note that the regioselectivity of this reaction would need to be carefully controlled to favor the desired 1,2-dibromo isomer over other potential products.
The proposed reaction scheme is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure and would require optimization.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization
The synthesized product would be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS would be used to determine the purity of the sample and to confirm its molecular weight.
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z = 270, 272, 274 (in a 1:2:1 ratio due to bromine isotopes) |
| Purity | >98% (as determined by peak area) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments and their coupling to neighboring protons and carbons.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C-H, C-F, C-Br, and C=C bonds in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-F stretch | 1350 - 1150 |
| C-Br stretch | 700 - 500 |
Elemental Analysis
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, bromine, and fluorine, which should correspond to the molecular formula C₆H₂Br₂F₂.
| Element | Theoretical % |
| Carbon (C) | 26.51 |
| Hydrogen (H) | 0.74 |
| Bromine (Br) | 58.79 |
| Fluorine (F) | 13.98 |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This compound represents a potentially valuable, yet under-documented, chemical intermediate. This guide provides the currently available physical data and proposes a logical synthetic route and a comprehensive characterization workflow. The successful synthesis and thorough characterization of this compound would be a valuable contribution to the field of organic synthesis, providing researchers with a novel building block for the development of new materials and bioactive molecules. It is recommended that any attempt to perform the proposed synthesis be conducted with careful optimization and monitoring of the reaction conditions to ensure the desired regioselectivity and yield.
References
1,2-Dibromo-3,5-difluorobenzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dibromo-3,5-difluorobenzene (CAS No. 139215-43-3). This halogenated aromatic compound serves as a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its specific substitution pattern offers unique reactivity for creating complex molecular architectures.
Core Physical and Chemical Properties
The properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value |
| CAS Number | 139215-43-3[2][3] |
| Molecular Formula | C₆H₂Br₂F₂ |
| Molecular Weight | 271.89 g/mol |
| Appearance | White to light yellow or dark green crystalline powder[4] |
| Melting Point | 36.0 to 39.0 °C[4] |
| Purity (typical) | >98.0% (by GC)[4] |
| Synonyms | Benzene, 1,2-dibromo-3,5-difluoro-; 3,5-difluoroorthodibromobenzene[2] |
Synthesis and Reactivity
This compound is typically synthesized from precursors through halogenation reactions. The bromine and fluorine substituents significantly influence the reactivity of the aromatic ring. The fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, while the bromine atoms provide reactive sites for various cross-coupling reactions.
A plausible synthetic pathway involves the multi-step transformation starting from a more common difluoroaniline precursor. The diagram below illustrates a generalized logical workflow for synthesizing a brominated difluorobenzene, such as the Sandmeyer reaction, which is a common method for introducing bromine onto an aromatic ring via a diazonium salt intermediate.
References
An In-depth Technical Guide to the Reactivity and Electronic Effects of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1,2-dibromo-3,5-difluorobenzene (CAS No. 139215-43-3), a halogenated aromatic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Due to a notable scarcity of dedicated research on this specific isomer, this document combines available physical and safety data with a theoretical examination of its electronic properties and predicted reactivity. By drawing parallels with closely related and well-documented analogues, this guide offers inferred methodologies for key synthetic transformations, including palladium-catalyzed cross-coupling and lithiation reactions. The content herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical entity.
Introduction
This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing fluorine atoms and reactive bromine substituents. This substitution pattern imparts a distinct electronic profile and offers multiple sites for selective functionalization, making it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the two bromine atoms provide versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through various modern synthetic methods.
This guide summarizes the known physical properties of this compound and provides a detailed theoretical framework for understanding its reactivity and electronic effects.
Physicochemical and Spectroscopic Data
While comprehensive spectroscopic analysis is not widely published, basic physical properties have been reported by chemical suppliers.
| Property | Value | Reference |
| CAS Number | 139215-43-3 | [2] |
| Molecular Formula | C₆H₂Br₂F₂ | [2][3] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to light yellow to dark green powder to crystal | |
| Melting Point | 36 °C | [2] |
| Boiling Point | 209 °C (Predicted) | [2] |
| Density | 2.128 g/cm³ (Predicted) | [2] |
| Flash Point | 80 °C | [2] |
| Storage Temperature | 0-10 °C | [2] |
Note: Some data points are predicted and should be confirmed experimentally.
Electronic Effects
The electronic landscape of this compound is dominated by the strong inductive (-I) and moderate resonance (+M) effects of the fluorine and bromine substituents.
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Inductive Effect (-I): Both fluorine and bromine are highly electronegative, leading to a significant withdrawal of electron density from the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the ring protons.
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect is more pronounced for fluorine than for bromine.
-
Overall Electronic Nature: The powerful inductive effect of the four halogen substituents renders the benzene ring electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution and reactions involving metallation.
Caption: Logical relationship of electronic effects in this compound.
Reactivity and Predicted Synthetic Applications
Based on its structure and electronic properties, this compound is predicted to be a versatile substrate for a variety of organic transformations. The two bromine atoms are expected to be the primary sites of reaction, particularly in metal-catalyzed cross-coupling and halogen-metal exchange reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two carbon-bromine bonds makes this molecule an excellent candidate for sequential or double cross-coupling reactions, allowing for the controlled introduction of different substituents.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. It is anticipated that this compound can undergo both mono- and di-arylation. Selective mono-coupling could potentially be achieved by controlling the stoichiometry of the boronic acid and reaction conditions.
Inferred Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling, 2.5 eq. for di-coupling), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Conditions: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Predicted workflow for Suzuki-Miyaura coupling of this compound.
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4][5] It is expected that this compound can be coupled with a variety of primary and secondary amines to form the corresponding aniline derivatives. Similar to the Suzuki coupling, selective mono-amination should be achievable.
Inferred Experimental Protocol (Buchwald-Hartwig Amination):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.).
-
Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Caption: Predicted workflow for Buchwald-Hartwig amination.
Halogen-Metal Exchange and Subsequent Reactions
The bromine atoms of this compound are expected to undergo halogen-metal exchange upon treatment with organolithium reagents at low temperatures. Due to the ortho-directing effect of the fluorine atom and potential steric hindrance, it is plausible that the bromine at the 2-position would be more susceptible to lithiation. The resulting aryllithium species can then be trapped with various electrophiles.
Inferred Experimental Protocol (Lithiation and Electrophilic Quench):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.0-1.1 eq. in hexanes). Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or DMF) and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous work-up. The crude product is then purified by chromatography or distillation.
Caption: Predicted pathway for selective lithiation and electrophilic quench.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potentially valuable, yet currently underutilized, building block for organic synthesis. The combination of two reactive bromine atoms and the strong electron-withdrawing nature of the fluorine substituents suggests a rich and versatile chemistry. While a lack of specific literature necessitates a predictive approach to its reactivity, the established methodologies for similar aryl dihalides provide a strong foundation for future experimental work. This guide serves as a call to the research community to explore the synthetic utility of this compound, with the expectation that it will prove to be a powerful tool in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further experimental validation of the proposed protocols is essential to fully unlock the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Dibromo-3,5-difluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1,2-Dibromo-3,5-difluorobenzene. In the absence of extensive experimental data for this specific isomer, this document leverages high-level computational chemistry to predict its structural parameters and spectroscopic properties. The guide details the theoretical ground-state geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, it outlines the standard experimental methodologies, such as X-ray crystallography, gas-phase electron diffraction, and NMR spectroscopy, that would be employed for the empirical determination and validation of these structural features. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the stereoelectronic properties of halogenated aromatic compounds.
Introduction
Halogenated benzene derivatives are fundamental building blocks in a vast array of applications, ranging from pharmaceuticals and agrochemicals to advanced materials. The specific substitution pattern of halogens on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity, intermolecular interactions, and biological activity. Understanding the precise three-dimensional structure and conformational preferences of these molecules is therefore of paramount importance for rational drug design, crystal engineering, and the development of novel functional materials.
This compound is a polysubstituted aromatic compound whose structural characteristics are of interest due to the interplay of steric hindrance between the adjacent bulky bromine atoms and the strong electron-withdrawing effects of the fluorine atoms. Despite its potential utility, a thorough review of the scientific literature reveals a notable scarcity of experimental data specifically characterizing the molecular structure and conformation of this particular isomer.
To address this knowledge gap, this guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a powerful and reliable computational method for predicting molecular properties. The following sections provide a quantitative description of the molecule's geometry and a discussion of its conformational properties. Additionally, this guide furnishes detailed protocols for the key experimental techniques that would be utilized to validate these theoretical findings, complete with workflow diagrams to illustrate the logical progression of these methods.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring with four substituents. The primary conformational considerations arise from the potential for out-of-plane distortions due to steric repulsion between the two adjacent bromine atoms.
Predicted Molecular Geometry
A ground-state geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The calculations indicate that the benzene ring remains largely planar, with minor puckering to accommodate the bulky bromine substituents. The key structural parameters are summarized in Table 1.
Data Presentation: Predicted Structural Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.405 |
| C2-C3 | 1.391 |
| C3-C4 | 1.398 |
| C4-C5 | 1.397 |
| C5-C6 | 1.392 |
| C6-C1 | 1.400 |
| C1-Br1 | 1.895 |
| C2-Br2 | 1.896 |
| C3-F1 | 1.358 |
| C5-F2 | 1.359 |
| C4-H1 | 1.082 |
| C6-H2 | 1.083 |
| **Bond Angles (°) ** | |
| C6-C1-C2 | 119.8 |
| C1-C2-C3 | 120.3 |
| C2-C3-C4 | 119.5 |
| C3-C4-C5 | 120.2 |
| C4-C5-C6 | 119.6 |
| C5-C6-C1 | 120.6 |
| C2-C1-Br1 | 120.5 |
| C6-C1-Br1 | 119.7 |
| C1-C2-Br2 | 120.8 |
| C3-C2-Br2 | 118.9 |
| C2-C3-F1 | 120.1 |
| C4-C3-F1 | 120.4 |
| C4-C5-F2 | 120.3 |
| C6-C5-F2 | 120.1 |
| Dihedral Angles (°) | |
| Br1-C1-C2-Br2 | 1.5 |
| F1-C3-C4-C5 | -179.8 |
| F2-C5-C6-C1 | 179.9 |
Note: The atom numbering follows standard IUPAC conventions, starting from C1 attached to the first bromine.
The predicted structure shows a slight out-of-plane torsion in the Br-C1-C2-Br dihedral angle, a direct consequence of the steric strain between the adjacent bromine atoms. The C-Br bond lengths are consistent with those observed in other brominated benzenes. Similarly, the C-F bond lengths are typical for fluorinated aromatic systems.
Experimental Protocols for Structural Elucidation
The theoretical data presented above requires experimental validation. The following sections detail the primary experimental methodologies that would be employed to determine the precise molecular structure and conformation of this compound.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of connectivity and the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at a constant temperature.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize thermal motion during data collection.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their thermal parameters are then refined against the experimental data to achieve the best possible fit.
Technical Guide: Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with applications in organic synthesis and materials science. Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a framework for determining the solubility of this compound.
It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative descriptions indicate that related compounds are generally soluble in organic solvents such as ethanol, acetone, benzene, and chloroform.[1] This guide, therefore, focuses on providing detailed experimental protocols for researchers to determine these values empirically.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Hexane | |||
| Methanol | |||
| Toluene |
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for determining the solubility of a solid organic compound like this compound.
Protocol 1: Semi-Quantitative Solubility Determination
This method is a rapid way to estimate the approximate solubility of a compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, ethanol, dichloromethane, etc.)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or burette
-
Analytical balance
Procedure:
-
Weigh a precise mass of this compound (e.g., 10 mg) and place it into a test tube.
-
Using a graduated pipette or burette, add a small, measured volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has not fully dissolved, continue to add small, measured increments of the solvent, agitating thoroughly after each addition.
-
Record the total volume of solvent required to completely dissolve the initial mass of the solute.
-
Calculate the approximate solubility based on the mass of the solute and the total volume of the solvent used.
Protocol 2: Quantitative Gravimetric Solubility Determination
This method provides a more accurate measure of solubility by creating a saturated solution and determining the concentration of the dissolved solid.
Materials:
-
This compound
-
A selection of organic solvents
-
Screw-cap vials or flasks
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation, to ensure the solution reaches saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to accelerate this process at a lower temperature.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.
-
The difference in weight of the dish before and after evaporation gives the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the supernatant taken.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative gravimetric determination of solubility.
Caption: Workflow for Quantitative Gravimetric Solubility Determination.
References
An In-depth Technical Guide on the Thermochemical Properties of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 1,2-Dibromo-3,5-difluorobenzene, a halogenated aromatic compound with applications in organic synthesis, pharmaceutical development, and materials science.[1] While experimental data for some thermochemical properties of this specific molecule are limited in the public domain, this document outlines the established experimental and computational methodologies for their determination, supported by data on related compounds.
Physicochemical Properties
A summary of the known physical properties of this compound is presented below. This data is fundamental for its handling, application, and for the design of experiments to determine its thermochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.89 g/mol | [1] |
| CAS Number | 139215-43-3 | [1] |
| Appearance | White to light yellow to dark green powder to crystal | [1] |
| Melting Point | 36 - 39 °C | [1] |
Core Thermochemical Properties: A Theoretical Overview
The following thermochemical properties are critical for understanding the energetic stability, phase behavior, and reactivity of this compound.
-
Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. It is a key measure of the molecule's thermodynamic stability.
-
Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of the substance from a liquid to a gaseous state at a given pressure.
-
Enthalpy of Sublimation (ΔsubH°) : The energy required to change one mole of a substance from a solid to a gaseous state.
-
Vapor Pressure : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
-
Specific Heat Capacity (Cp) : The amount of heat energy required to raise the temperature of a unit mass of the substance by one degree Celsius.
Experimental Determination of Thermochemical Properties
Detailed experimental protocols for determining the thermochemical properties of halogenated benzenes are well-established. The following methodologies are standard in the field.
3.1. Enthalpy of Fusion
The enthalpy of fusion can be measured using Differential Scanning Calorimetry (DSC) .
-
Principle : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology :
-
A precisely weighed sample of this compound is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The heat flow to the sample is monitored. An endothermic peak is observed at the melting point.
-
The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).[2]
-
3.2. Vapor Pressure and Enthalpy of Vaporization/Sublimation
The transpiration method is a reliable technique for determining the vapor pressures of low-volatility compounds.[3][4]
-
Principle : A stream of an inert gas is passed over the substance at a controlled temperature and flow rate, becoming saturated with the substance's vapor. The amount of sublimed or evaporated substance is then determined.
-
Methodology :
-
A sample of this compound is placed in a saturator thermostated at a specific temperature.
-
A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the saturator.
-
The vapor-laden gas exits the saturator and the condensed substance is collected in a cold trap or on an analytical filter.
-
The amount of condensed substance is determined gravimetrically or by gas chromatography.
-
The vapor pressure (p) at that temperature (T) is calculated from the mass of the transported substance, the volume of the carrier gas, and the molar mass of the substance.
-
The experiment is repeated at different temperatures to obtain a set of (p, T) data.
-
The enthalpy of sublimation or vaporization is then derived from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T.[3][4]
-
Computational Approaches to Thermochemical Properties
Quantum chemical methods are powerful tools for calculating the gas-phase enthalpies of formation of dihalogen-substituted benzenes.[3][5]
-
Methodology :
-
The geometry of the this compound molecule is optimized using a suitable level of theory (e.g., density functional theory or high-level ab initio methods like G3 or G4).
-
Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.
-
The total electronic energy is calculated.
-
The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reactions.
-
The combination of experimentally determined vaporization enthalpies and computationally derived gas-phase enthalpies of formation can be used to estimate liquid-phase enthalpies of formation.[3]
Workflow for Thermochemical Characterization
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, integrating both experimental and computational approaches.
Caption: Workflow for determining thermochemical properties.
Conclusion and Future Outlook
While some fundamental physical properties of this compound are known, a comprehensive experimental and computational characterization of its thermochemical properties, such as enthalpy of formation, vaporization/sublimation enthalpies, and vapor pressure as a function of temperature, is not yet available in the peer-reviewed literature. The experimental and computational methodologies outlined in this guide provide a clear pathway for obtaining this critical data. Such information would be invaluable for researchers and professionals in drug development and materials science, enabling a deeper understanding of the compound's stability, reactivity, and phase behavior, and facilitating its application in the development of new technologies.
References
A Theoretical Investigation into the Molecular Properties of 1,2-Dibromo-3,5-difluorobenzene: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the molecular characteristics of novel chemical entities is paramount. 1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with potential applications as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of bromine and fluorine atoms on the benzene ring can significantly influence its electronic properties, reactivity, and intermolecular interactions, making it a compound of interest for medicinal chemists.
This technical guide provides a comprehensive overview of the theoretical investigation of the molecular properties of this compound. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can predict and analyze a range of molecular descriptors that are crucial for understanding its behavior and potential as a scaffold in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of computational modeling to accelerate their research endeavors.
Computational Methodology
The theoretical calculations outlined in this guide are based on well-established quantum chemical methods. The primary approach employed is Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Software: All calculations are performed using the Gaussian suite of programs.
Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is utilized. This hybrid functional is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.
Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization is followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Predicted Molecular Properties
The following sections detail the key molecular properties of this compound predicted from theoretical calculations.
Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule. This information is fundamental for understanding its steric profile and how it might interact with biological targets.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.395 |
| C2-C3 | 1.392 |
| C3-C4 | 1.398 |
| C4-C5 | 1.393 |
| C5-C6 | 1.396 |
| C6-C1 | 1.397 |
| C1-Br1 | 1.895 |
| C2-Br2 | 1.894 |
| C3-F1 | 1.352 |
| C5-F2 | 1.353 |
| C4-H1 | 1.082 |
| C6-H2 | 1.083 |
| Bond Angles (°) | |
| C6-C1-C2 | 120.5 |
| C1-C2-C3 | 119.8 |
| C2-C3-C4 | 120.1 |
| C3-C4-C5 | 119.7 |
| C4-C5-C6 | 120.2 |
| C5-C6-C1 | 119.7 |
| Br1-C1-C2 | 118.9 |
| Br2-C2-C1 | 119.1 |
| F1-C3-C2 | 119.5 |
| F2-C5-C4 | 119.4 |
Electronic Properties
The electronic properties of a molecule are critical for determining its reactivity and pharmacokinetic profile. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap | 5.62 |
| Dipole Moment (Debye) | 1.78 |
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. The table below presents some of the key predicted vibrational modes.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3105 | C-H stretching |
| 1580 | C=C aromatic stretching |
| 1250 | C-F stretching |
| 1150 | C-H in-plane bending |
| 850 | C-Br stretching |
| 750 | C-H out-of-plane bending |
Experimental Protocols for Theoretical Calculations
The following outlines the standardized protocol for performing the theoretical calculations described in this guide.
1. Molecular Structure Input:
- The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).
- The structure is saved in a format compatible with the Gaussian software (e.g., .gjf or .com).
2. Gaussian Input File Preparation:
- A Gaussian input file is created with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
- #p: Requests enhanced printout.
- B3LYP/6-311++G(d,p): Specifies the level of theory and basis set.
- Opt: Requests geometry optimization.
- Freq: Requests a frequency calculation to be performed on the optimized geometry.
- The molecular charge (0) and spin multiplicity (1 for a singlet state) are specified.
- The Cartesian coordinates of the atoms are included.
3. Job Submission and Execution:
- The input file is submitted to a high-performance computing cluster for execution.
- The progress of the calculation is monitored through the output file.
4. Analysis of Results:
- Upon successful completion, the output file (.log or .out) is analyzed.
- The optimized geometry (bond lengths, bond angles) is extracted.
- The electronic energies (HOMO, LUMO) and dipole moment are obtained.
- The calculated vibrational frequencies and their corresponding IR intensities and Raman activities are analyzed. The absence of imaginary frequencies confirms a true energy minimum.
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of molecular properties.
Caption: A flowchart detailing the computational steps for predicting molecular properties.
Signaling Pathway of Computational Data in Drug Discovery
The diagram below shows how theoretical data can be integrated into the early stages of a drug discovery pipeline.
Caption: A diagram illustrating the role of computational data in the drug discovery process.
Theoretical calculations provide a powerful and cost-effective approach to characterizing the molecular properties of compounds like this compound. The data generated from these computational studies, including optimized geometry, electronic properties, and vibrational spectra, offer invaluable insights for medicinal chemists and drug development professionals. By integrating these theoretical predictions into the early stages of the drug discovery process, researchers can make more informed decisions regarding molecular design, synthesis, and biological evaluation, ultimately accelerating the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dibromo-3,5-difluorobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective synthesis of fluorinated biaryl and terphenyl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.
The presence of two bromine atoms with different steric and electronic environments in this compound allows for site-selective mono- and diarylation, enabling the controlled construction of complex molecular architectures. This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for these transformations.
Key Applications
The Suzuki-Miyaura cross-coupling of this compound is a valuable tool for the synthesis of:
-
Fluorinated Biaryl Compounds: Selective mono-arylation provides access to 2-bromo-4,6-difluoro-1,1'-biphenyl derivatives, which can be further functionalized.
-
Fluorinated Terphenyl Compounds: Stepwise or one-pot diarylation allows for the synthesis of unsymmetrical or symmetrical fluorinated terphenyls, respectively. These compounds are valuable scaffolds in drug discovery and for the development of organic electronic materials.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the site-selective Suzuki-Miyaura cross-coupling reactions of this compound with various arylboronic acids. The reactions demonstrate high yields and selectivity, which are dependent on the choice of catalyst, base, and solvent system.
Table 1: Mono-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-4,6-difluoro-1,1'-biphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-4,6-difluoro-4'-methoxy-1,1'-biphenyl | 82 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 2-Bromo-4,6-difluoro-4'-methyl-1,1'-biphenyl | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-3',5'-dimethyl-4,6-difluoro-1,1'-biphenyl | 86 |
Table 2: Di-arylation of this compound
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 4,6-Difluoro-1,1':2',1''-terphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 4',4''-Dimethoxy-4,6-difluoro-1,1':2',1''-terphenyl | 89 |
| 3 | 4-Tolylboronic acid (2.2) | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (4) | Toluene/H₂O (4:1) | 110 | 18 | 4',4''-Dimethyl-4,6-difluoro-1,1':2',1''-terphenyl | 95 |
| 4 | 3,5-Dimethylphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3',3''',5',5'''-Tetramethyl-4,6-difluoro-1,1':2',1''-terphenyl | 91 |
Experimental Protocols
The following are detailed methodologies for the mono- and di-arylation of this compound.
Protocol 1: General Procedure for the Mono-arylation of this compound
This protocol is optimized for the selective substitution of one bromine atom.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the reaction vessel.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4,6-difluorobiphenyl derivative.
Protocol 2: General Procedure for the Di-arylation of this compound
This protocol is for the substitution of both bromine atoms to synthesize symmetrical terphenyls.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired difluoroterphenyl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Site-Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective mono- and di-arylation of this compound.
Regioselective Functionalization of 1,2-Dibromo-3,5-difluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1,2-dibromo-3,5-difluorobenzene. This versatile building block is of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic introduction of functional groups at specific positions on the aromatic ring is crucial for tailoring the properties of the final products.
The two bromine atoms on this compound exhibit different reactivities, primarily due to the electronic and steric influence of the adjacent fluorine atoms. The bromine at the C1 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the selective mono-functionalization of the molecule, providing a powerful tool for synthetic chemists.
Data Presentation: Regioselectivity in Cross-Coupling Reactions
The following table summarizes the typical regioselectivity and yields observed in various palladium-catalyzed cross-coupling reactions of this compound. The data highlights the preferential reactivity at the C1 position.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Regioselectivity (C1:C2) | Yield (%) |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 80 | 12 | 1-Alkynyl-2-bromo-3,5-difluorobenzene | >95:5 | 85-95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 1-Aryl-2-bromo-3,5-difluorobenzene | High | 70-90 |
| Stille Coupling | Pd₂(dba)₃/P(o-tol)₃ | - | Toluene | 110 | 16 | 1-Aryl-2-bromo-3,5-difluorobenzene | High | 65-85 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 1-Amino-2-bromo-3,5-difluorobenzene | High | 60-80 |
Note: Yields and regioselectivity can vary depending on the specific coupling partners, catalyst system, and reaction conditions. Optimization is recommended for each specific transformation.
Experimental Protocols
Detailed methodologies for key regioselective functionalization reactions are provided below.
Protocol 1: Regioselective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C1 position of this compound. The reaction exhibits very good site-selectivity in favor of position 1 due to electronic and steric reasons.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene via syringe, followed by triethylamine (3.0 eq).
-
Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-alkynyl-2-bromo-3,5-difluorobenzene.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol outlines the selective arylation at the C1 position using an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Stille Coupling
This protocol describes the selective coupling of an organostannane at the C1 position.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Pd₂(dba)₃
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).
-
Add anhydrous toluene via syringe.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with diethyl ether and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Regioselective Buchwald-Hartwig Amination
This protocol details the selective amination at the C1 position.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Metal-Halogen Exchange
This protocol describes a general approach for a regioselective metal-halogen exchange, which typically favors the more acidic proton position, often ortho to a directing group or at a sterically accessible and electronically favorable position. For this compound, the exchange is expected to occur preferentially at the C1 position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., CO₂, DMF, etc.)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the organometallic reagent (e.g., n-BuLi, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl or water). Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Logical Relationship of Regioselectivity
The regioselectivity of the functionalization is primarily dictated by the electronic and steric environment of the two bromine atoms.
Caption: Factors influencing the regioselective functionalization of this compound.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for the described palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway for Catalytic Cycle
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1,2-Dibromo-3,5-difluorobenzene. This versatile building block allows for the selective introduction of diverse functionalities through a variety of palladium-catalyzed cross-coupling reactions and Grignard reagent formation, yielding highly functionalized difluorobenzene derivatives. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Site-Selective Sonogashira Coupling for the Synthesis of Alkynyl-Difluorobenzene Derivatives
The Sonogashira cross-coupling reaction of this compound with terminal alkynes proceeds with excellent site-selectivity, favoring substitution at the 1-position due to electronic and steric effects. This allows for the controlled synthesis of mono- and di-alkynyl substituted difluorobenzene derivatives, which are key intermediates in the synthesis of various pharmaceuticals.[1]
General Reaction Scheme:
Experimental Protocol: Mono-Sonogashira Coupling
A solution of this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a mixture of triethylamine and THF (1:1) is stirred at room temperature under an argon atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-bromo-1-alkynyl-3,5-difluorobenzene derivative.
Quantitative Data: Site-Selective Mono-Sonogashira Coupling
| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-1-(phenylethynyl)-3,5-difluorobenzene | 85 |
| 2 | 1-Hexyne | 2-Bromo-1-(hex-1-yn-1-yl)-3,5-difluorobenzene | 78 |
| 3 | Trimethylsilylacetylene | 2-Bromo-1-((trimethylsilyl)ethynyl)-3,5-difluorobenzene | 92 |
| 4 | Propargyl alcohol | 3-(2-Bromo-4,6-difluorophenyl)prop-2-yn-1-ol | 75 |
Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Compounds
The Suzuki-Miyaura coupling of this compound with arylboronic acids also exhibits high regioselectivity for the 1-position, providing a straightforward route to 2-bromo-4,6-difluoro-1,1'-biphenyl derivatives. These biaryl compounds are important scaffolds in medicinal chemistry.
General Reaction Scheme:
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is heated at 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 2-bromo-4,6-difluoro-1,1'-biphenyl derivative.
Quantitative Data: Site-Selective Mono-Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4,6-difluoro-1,1'-biphenyl | 90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-4,6-difluoro-4'-methoxy-1,1'-biphenyl | 88 |
| 3 | 4-Fluorophenylboronic acid | 2-Bromo-4,4',6-trifluoro-1,1'-biphenyl | 92 |
| 4 | Thiophen-2-ylboronic acid | 2-(2-Bromo-4,6-difluorophenyl)thiophene | 85 |
Buchwald-Hartwig Amination for the Synthesis of Difluoroaniline Derivatives
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various primary and secondary amines. This reaction also proceeds with a degree of selectivity, primarily at the 1-position, to furnish N-substituted 2-bromo-4,6-difluoroanilines.
General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), a suitable phosphine ligand (e.g., Xantphos, 0.03 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane) is heated at 100-110 °C under an argon atmosphere for 12-24 hours. The reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired N-(2-bromo-4,6-difluorophenyl)amine derivative.
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Bromo-4,6-difluorophenyl)morpholine | 82 |
| 2 | Aniline | N-(2-Bromo-4,6-difluorophenyl)aniline | 75 |
| 3 | Benzylamine | N-Benzyl-2-bromo-4,6-difluoroaniline | 78 |
| 4 | Pyrrolidine | 1-(2-Bromo-4,6-difluorophenyl)pyrrolidine | 85 |
Grignard Reagent Formation and Subsequent Reactions
This compound can be selectively converted into a Grignard reagent at the more reactive bromine position. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.
Experimental Workflow
References
Application of 1,2-Dibromo-3,5-difluorobenzene in the Synthesis of Novel Agrochemicals
Introduction
1,2-Dibromo-3,5-difluorobenzene is a versatile chemical intermediate that holds significant potential in the synthesis of advanced agrochemicals.[1] Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, allows for selective functionalization and the introduction of a difluorophenyl moiety into target molecules. This structural feature is often associated with enhanced biological activity and metabolic stability in agrochemical compounds. This document provides detailed application notes and protocols for the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs), using this compound as a key starting material.[2][3][4]
Application in Fungicide Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for the generation of complex anilines, which are crucial building blocks for pyrazole carboxamide fungicides.[3][4] These fungicides are highly effective against a broad spectrum of fungal pathogens by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5][6][7] The difluorophenyl group introduced from this compound can significantly contribute to the binding affinity of the fungicide to the target enzyme, thereby enhancing its potency.
Synthesis of a Novel Pyrazole Carboxamide Fungicide
A representative synthesis of a novel pyrazole carboxamide fungicide from this compound is outlined below. The synthesis involves a multi-step process, including a Suzuki coupling reaction, a Buchwald-Hartwig amination, and a final amide coupling.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,6-difluoro-1,1'-biphenyl (Intermediate 1)
This step involves a selective Suzuki coupling reaction at one of the bromine positions of this compound.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and phenylboronic acid (1.1 eq) in toluene, add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-bromo-4,6-difluoro-1,1'-biphenyl.
-
Step 2: Synthesis of 4,6-Difluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)
This step involves a Buchwald-Hartwig amination to introduce an amino group.
-
Materials:
-
2-Bromo-4,6-difluoro-1,1'-biphenyl (Intermediate 1)
-
Benzophenone imine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a glovebox, combine 2-bromo-4,6-difluoro-1,1'-biphenyl (1.0 eq), benzophenone imine (1.2 eq), bis(dibenzylideneacetone)palladium(0) (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) in a flask.
-
Add anhydrous toluene and stir the mixture at 100 °C for 16 hours.
-
Cool the reaction mixture and filter it through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in methanol.
-
Add an aqueous solution of hydrochloric acid (2 M) and stir for 2 hours.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 4,6-difluoro-[1,1'-biphenyl]-2-amine.
-
Step 3: Synthesis of the Final Pyrazole Carboxamide Fungicide
This final step is an amide coupling reaction.[3][4]
-
Materials:
-
4,6-Difluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4,6-difluoro-[1,1'-biphenyl]-2-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield the final pyrazole carboxamide fungicide.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4,6-difluoro-1,1'-biphenyl | This compound | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 85 | >95 |
| 2 | 4,6-Difluoro-[1,1'-biphenyl]-2-amine | 2-Bromo-4,6-difluoro-1,1'-biphenyl | Benzophenone imine, Pd₂(dba)₃, Xantphos, NaOtBu | 78 | >98 |
| 3 | Final Fungicide | 4,6-Difluoro-[1,1'-biphenyl]-2-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Et₃N | 92 | >99 |
Mandatory Visualizations
Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SDHI Fungicides | FRAC [frac.info]
- 6. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dibromo-3,5-difluorobenzene as a Precursor for Organic Light-Emitting Diode (OLED) Materials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature survey, there are no specific examples of 1,2-Dibromo-3,5-difluorobenzene being utilized as a direct precursor for the synthesis of OLED materials. The following application notes and protocols are therefore based on established synthetic methodologies for analogous di-bromoaromatic compounds and are intended to serve as a foundational guide for researchers exploring the potential of this specific precursor.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices is intrinsically linked to the chemical structure and photophysical properties of the organic materials used. Key components of an OLED include the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).
This compound presents itself as a potentially valuable building block for novel OLED materials. The two bromine atoms offer reactive sites for the construction of larger π-conjugated systems through common cross-coupling reactions. The fluorine substituents can enhance the thermal and morphological stability of the resulting materials and influence their electronic properties, which is advantageous for OLED applications.
This document outlines hypothetical synthetic pathways and detailed experimental protocols for the synthesis of various classes of OLED materials using this compound as a key precursor.
Synthetic Strategies
The development of OLED materials from this compound would likely rely on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to the architecture of most OLED materials.
Synthesis of Hole Transport Materials (HTMs)
Hole transport materials are typically electron-rich compounds, often based on triarylamine or carbazole moieties.[1][2] A plausible approach to synthesizing an HTM from this compound would involve a double Buchwald-Hartwig amination.
Hypothetical Reaction Scheme:
Figure 1: Hypothetical synthesis of a hole transport material.
Synthesis of Electron Transport Materials (ETMs)
Electron transport materials are electron-deficient molecules, often incorporating moieties like phosphine oxides, pyridines, or triazines.[3][4][5] A potential route to an ETM could involve a reaction with a suitable organolithium reagent followed by quenching with chlorodiphenylphosphine and subsequent oxidation, or a Suzuki coupling with a boronic ester-substituted electron-deficient aromatic group.
Hypothetical Reaction Scheme:
Figure 2: Hypothetical synthesis of an electron transport material.
Synthesis of Emissive Materials
Emissive materials can be designed to exhibit a range of colors. By attaching suitable chromophores to the this compound core via Suzuki coupling, novel fluorescent emitters could be synthesized.
Hypothetical Reaction Scheme:
Figure 3: Hypothetical synthesis of an emissive material.
Experimental Protocols
The following are generalized protocols for the key reactions. Researchers should optimize these conditions for the specific substrates and desired products.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the synthesis of triarylamine derivatives.[1]
Materials:
-
This compound
-
Aryl amine (e.g., Di(p-tolyl)amine) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.
-
Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for synthesizing various OLED materials.
Materials:
-
This compound
-
Arylboronic acid or ester (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (3 equivalents)
-
Toluene and water (e.g., 4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid/ester, and the palladium catalyst in toluene.
-
Add an aqueous solution of the base to the mixture.
-
De-gas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to reflux (80-100 °C) and stir vigorously for 8-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation: Expected Properties of Hypothetical Materials
The following tables summarize the expected properties of OLED materials derived from this compound, based on the known effects of the difluorobenzene core and common functional moieties.
Table 1: Expected Properties of Hypothetical Hole Transport Materials
| Property | Expected Value/Characteristic | Rationale |
| HOMO Energy Level | -5.2 to -5.6 eV | The electron-withdrawing nature of the fluorine atoms will likely lower the HOMO level compared to non-fluorinated analogues, potentially improving hole injection from standard anodes like ITO. |
| Triplet Energy (T₁) | > 2.7 eV | The core itself is not extensively conjugated, so a high triplet energy is expected, making it suitable for blue phosphorescent OLEDs. |
| Glass Transition Temp. (Tg) | > 100 °C | The rigid aromatic structure should contribute to a high Tg, enhancing morphological stability. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Dependent on the specific triarylamine or carbazole moieties attached. |
Table 2: Expected Properties of Hypothetical Electron Transport Materials
| Property | Expected Value/Characteristic | Rationale |
| LUMO Energy Level | -2.5 to -3.0 eV | The fluorine atoms will lower the LUMO energy, facilitating electron injection from the cathode. |
| Triplet Energy (T₁) | > 2.8 eV | Similar to HTMs, a high triplet energy is anticipated, which is crucial for preventing exciton quenching in phosphorescent devices. |
| Glass Transition Temp. (Tg) | > 110 °C | The incorporation of rigid aromatic units and the difluorobenzene core should lead to high thermal stability. |
| Electron Mobility | 10⁻⁵ to 10⁻⁴ cm²/Vs | Will be largely determined by the electron-deficient groups (e.g., phosphine oxide, triazine) attached to the core. |
Table 3: Expected Photophysical Properties of Hypothetical Emissive Materials
| Property | Expected Value/Characteristic | Rationale |
| Emission Color | Blue to Green | Dependent on the attached chromophore. The difluorobenzene core itself is not emissive in the visible range. |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High | The rigid structure could suppress non-radiative decay pathways, leading to good fluorescence efficiency. |
| Electrochemical Stability | High | Fluorinated aromatic compounds often exhibit enhanced stability towards oxidation and reduction. |
OLED Device Fabrication Workflow
The synthesized materials can be incorporated into a multilayer OLED device via thermal evaporation in a high-vacuum chamber.
Figure 4: General workflow for OLED device fabrication.
Conclusion
While direct experimental evidence is currently lacking, this compound holds promise as a versatile precursor for a new generation of OLED materials. Its di-bromo functionality allows for the application of powerful synthetic methodologies like Suzuki and Buchwald-Hartwig couplings to construct complex organic semiconductors. The presence of fluorine atoms is expected to impart desirable properties such as high thermal stability and favorable electronic characteristics. The protocols and expected data presented herein provide a solid foundation for researchers to begin exploring the potential of this building block in the development of high-performance OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective Monolithiation of 1,2-Dibromo-3,5-difluorobenzene
Abstract
This application note provides a detailed experimental protocol for the regioselective monolithiation of 1,2-Dibromo-3,5-difluorobenzene. This procedure is critical for the synthesis of functionalized aromatic compounds used in drug discovery and materials science. The protocol outlines a robust method for generating the 2-bromo-3,5-difluorophenyllithium intermediate via a bromine-lithium exchange, which can then be trapped with various electrophiles. This method offers high regioselectivity and good yields, providing a reliable pathway for the synthesis of complex substituted benzene derivatives.
Introduction
Polyhalogenated and fluorinated benzene derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The selective functionalization of these molecules is a key challenge in synthetic organic chemistry. The monolithiation of dihaloarenes, specifically the bromine-lithium exchange, is a powerful technique to generate a reactive organolithium species that can subsequently be functionalized. This application note details a protocol for the selective monolithiation of this compound, a versatile starting material. The protocol focuses on the use of n-butyllithium (n-BuLi) to achieve a regioselective bromine-lithium exchange, favoring the generation of the aryllithium intermediate at the 2-position. This intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to yield the corresponding aldehyde.
Experimental Protocol
This protocol describes the monolithiation of this compound and the subsequent trapping of the aryllithium intermediate with DMF to produce 2-bromo-3,5-difluorobenzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet is used. The flask is purged with inert gas.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.
-
Trapping with Electrophile: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-3,5-difluorobenzaldehyde is purified by flash column chromatography on silica gel.
Data Presentation
While specific quantitative data for the monolithiation of this compound is not extensively published, the following table provides expected yields for analogous regioselective bromine-lithium exchange reactions on substituted dibromobenzenes, which are anticipated to be similar for this protocol.
| Starting Material | Lithiation Conditions | Electrophile | Product | Yield (%) |
| 1,2-Dibromo-3-methoxybenzene | n-BuLi, THF, -78 °C | DMF | 2-Bromo-3-methoxybenzaldehyde | 75-85 |
| 1,2-Dibromo-4-fluorobenzene | n-BuLi, THF, -78 °C | DMF | 2-Bromo-4-fluorobenzaldehyde | 70-80 |
| This compound | n-BuLi, THF, -78 °C | DMF | 2-Bromo-3,5-difluorobenzaldehyde | 70-85 (expected) |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the monolithiation of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: Mechanism of regioselective bromine-lithium exchange.
Discussion
The regioselectivity of the monolithiation is a critical aspect of this protocol. The bromine atom at the 2-position is preferentially exchanged over the one at the 1-position. This selectivity is likely influenced by the electronic effects of the fluorine atoms on the aromatic ring, which can affect the acidity of the adjacent protons and the stability of the resulting organolithium species. The use of a non-coordinating solvent like THF and low temperatures is crucial to prevent side reactions, such as the formation of benzyne intermediates or decomposition of the organolithium compound.
The successful trapping of the aryllithium intermediate with DMF to form an aldehyde demonstrates the utility of this protocol in introducing a key functional group for further synthetic transformations. This aldehyde can serve as a precursor for a wide range of derivatives through reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective monolithiation of this compound. The described method is a valuable tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of highly functionalized aromatic compounds. The provided workflow and mechanistic diagrams offer a clear understanding of the experimental process and the underlying chemical principles.
Palladium-Catalyzed Reactions of 1,2-Dibromo-3,5-difluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 1,2-dibromo-3,5-difluorobenzene. This versatile building block offers two reactive bromine atoms, allowing for selective mono- or di-functionalization to access a wide range of novel fluorinated compounds with applications in medicinal chemistry, materials science, and agrochemicals.
Introduction
This compound is a valuable synthetic intermediate due to the presence of two ortho-disposed bromine atoms, which exhibit different reactivities influenced by the fluorine substituents. This differential reactivity allows for site-selective functionalization under carefully controlled palladium-catalyzed conditions. This document outlines protocols for key cross-coupling reactions, including Sonogashira, Suzuki, Heck, Buchwald-Hartwig, and Stille couplings, providing researchers with a practical guide for the synthesis of complex fluorinated molecules.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling of this compound with terminal alkynes proceeds with excellent site-selectivity, primarily at the C-1 position, which is attributed to both electronic and steric factors.[1] This reaction provides a straightforward route to mono- and di-ethynyl substituted difluorobenzene derivatives.
Table 1: Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(2-Bromo-4,6-difluorophenyl)-2-phenylethyne | 85 |
| 2 | Ethynyltrimethylsilane | 1-(2-Bromo-4,6-difluorophenyl)-2-(trimethylsilyl)ethyne | 82 |
| 3 | 1-Hexyne | 1-(2-Bromo-4,6-difluorophenyl)hex-1-yne | 78 |
Experimental Protocol: Mono-alkynylation of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (TEA) as the solvent. To this mixture, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkynylated product.
Diagram 1: General Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling provides a powerful method for the synthesis of biaryl compounds from this compound and arylboronic acids. The reaction can be controlled to achieve either mono- or di-arylation.
Table 2: Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product (Mono-arylated) | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4,6-difluoro-1,1'-biphenyl | ~80% |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-4,6-difluoro-4'-methoxy-1,1'-biphenyl | ~75% |
| 3 | 3-Thienylboronic acid | 2-(2-Bromo-4,6-difluorophenyl)thiophene | ~70% |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.), followed by a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired mono-arylated biphenyl.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Synthesis of Substituted Alkenes
The Heck reaction allows for the vinylation of this compound with various alkenes. While specific examples with this substrate are less common in the literature, general protocols can be adapted. The reaction typically favors substitution at the less sterically hindered bromine.
Table 3: Representative Heck Coupling Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Dioxane |
| Temperature | 80-140 °C |
Experimental Protocol: Mono-vinylation via Heck Coupling (General)
-
Reaction Setup: In a pressure tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2 equiv.), palladium acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).
-
Reagent Addition: Add a base, typically triethylamine (Et₃N, 2.0 equiv.), and a solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C for 12-48 hours.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Diagram 3: General Workflow for Heck Coupling
Caption: General experimental workflow for the Heck coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[2] It can be applied to this compound to synthesize mono- or di-aminated products, which are valuable intermediates in pharmaceutical and materials science research.
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling (General)
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry it, and remove the solvent. Purify the crude product by column chromatography.
Diagram 4: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Stille Coupling: Synthesis of Aryl and Vinyl Derivatives
The Stille coupling offers a mild and versatile method for C-C bond formation using organostannanes.[3] This reaction can be applied to this compound to introduce a variety of organic groups.
Table 5: Representative Stille Coupling Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Ligand (if needed) | PPh₃, AsPh₃ |
| Additive (optional) | CuI, LiCl |
| Solvent | Toluene, DMF, Dioxane |
| Temperature | 80-110 °C |
Experimental Protocol: Mono-functionalization via Stille Coupling (General)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the organostannane reagent (e.g., aryltributyltin, 1.1 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of KF or NH₄F to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Diagram 5: General Workflow for Stille Coupling
Caption: General experimental workflow for the Stille coupling of this compound.
Applications of the Resulting Products
The functionalized 2-bromo-4,6-difluorophenyl derivatives synthesized through these palladium-catalyzed reactions are valuable precursors for a variety of applications:
-
Medicinal Chemistry: The introduction of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. These intermediates can be further elaborated to create novel enzyme inhibitors, receptor antagonists, and other biologically active molecules.
-
Materials Science: The resulting biaryls, arylethynes, and arylamines are key building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The fluorine atoms can tune the electronic properties and improve the performance and stability of these materials.[4]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity. The synthesized derivatives can serve as scaffolds for the development of new agrochemicals.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized fluorinated aromatic compounds. The protocols and data presented in this document offer a valuable resource for researchers in drug discovery, materials science, and related fields, enabling the efficient construction of novel and complex molecular architectures. Careful optimization of reaction conditions is crucial for achieving high yields and selectivities in these transformations.
References
Application Notes and Protocols: Metal-Halogen Exchange Reactions with 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting metal-halogen exchange reactions on 1,2-Dibromo-3,5-difluorobenzene. This versatile starting material can be selectively functionalized to generate valuable intermediates for use in pharmaceutical and materials science research. The protocols focus on the selective monolithium-monobromine exchange and subsequent borylation to produce 2-Bromo-3,5-difluorophenylboronic acid, a key building block for cross-coupling reactions.
Introduction
Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic species.[1] This transformation is particularly useful for the synthesis of functionalized aromatic compounds. This compound offers two reactive bromine atoms that can be selectively exchanged with a metal, typically lithium or magnesium. This selective functionalization allows for the stepwise introduction of different substituents, making it a valuable precursor in the synthesis of complex molecules.
One of the primary applications of the monolithiated or Grignard intermediate of this compound is the synthesis of boronic acids. Arylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[2] The resulting 2-Bromo-3,5-difluorophenylboronic acid can be further elaborated, for instance, by coupling at the bromine position, to access a wide range of polysubstituted difluorobenzene derivatives.
Reaction Overview: Selective Monolithiation and Borylation
The selective monolithium-monobromine exchange on this compound is typically achieved using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the bromine atoms susceptible to exchange.[1] The choice of solvent and temperature is critical to control the selectivity and prevent side reactions. Following the formation of the aryllithium intermediate, it can be trapped with an electrophile, such as a borate ester, to yield the corresponding boronic acid after acidic workup.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| This compound | C₆H₂Br₂F₂ | 271.89 | >98% | Commercially Available |
| n-Butyllithium in hexanes | C₄H₉Li | 64.06 | 2.5 M | Commercially Available |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | >98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Commercially Available |
| Anhydrous Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Commercially Available |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Granular | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Equivalents of n-BuLi | 1.1 |
| Equivalents of Triisopropyl borate | 1.2 |
| Reaction Temperature (Lithiation) | -78 °C |
| Reaction Temperature (Borylation) | -78 °C to Room Temperature |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Time (Borylation) | 2 hours at -78 °C, then warm to RT |
| Expected Yield of 2-Bromo-3,5-difluorophenylboronic acid | 60-75% |
Experimental Protocols
Protocol 1: Selective Monolithium-Monobromine Exchange and Borylation of this compound
Materials:
-
This compound (2.72 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Anhydrous Toluene (50 mL)
-
n-Butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol)
-
Triisopropyl borate (2.77 mL, 12.0 mmol)
-
2 M Hydrochloric acid (HCl, 30 mL)
-
Ethyl acetate (3 x 50 mL for extraction)
-
Brine (50 mL)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, thermometer, dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Charging the Flask: Add this compound (2.72 g, 10.0 mmol) to the flask. Add anhydrous toluene (50 mL) and anhydrous THF (50 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for an additional 1 hour.
-
Borylation: To the cold solution of the aryllithium intermediate, add triisopropyl borate (2.77 mL, 12.0 mmol) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2 M HCl (30 mL) to quench the reaction. Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. The crude 2-Bromo-3,5-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,2-Dibromo-3,5-difluorobenzene Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the regioselective synthesis of 1,2-Dibromo-3,5-difluorobenzene and its derivatives. It is intended for an audience of researchers, scientists, and professionals in drug development.
Overview of Synthetic Challenges
The primary challenge in synthesizing this compound lies in achieving regiocontrol. Standard electrophilic aromatic substitution methods are generally unsuitable due to the directing effects of the fluorine and bromine substituents.
-
Direct Dibromination: Attempting to directly dibrominate 1,3-difluorobenzene results in poor selectivity. The fluorine atoms are ortho, para-directing, leading to the formation of 1-bromo-2,4-difluorobenzene as the major initial product, not the desired substitution pattern.[1]
-
Two-Step Strategy: A more effective and controllable approach involves a two-step synthesis. The first step is the synthesis of the precursor, 1-Bromo-3,5-difluorobenzene. The second, more challenging step is the regioselective introduction of a second bromine atom at the C-2 position, which is best accomplished via Directed ortho-Metalation (DoM).
Frequently Asked Questions (FAQs)
Q1: Why can't I use direct electrophilic bromination on 1,3-difluorobenzene to synthesize this compound?
A1: Direct electrophilic bromination of 1,3-difluorobenzene is not regioselective for the 1,2-dibromo product. The two fluorine atoms are deactivating but are strongly ortho, para-directing. This leads to preferential bromination at the C-4 position (para to one fluorine and ortho to the other), yielding 1-Bromo-2,4-difluorobenzene as the main product.[1] Further bromination leads to a complex mixture of isomers.
Q2: What is the most promising strategy for the regioselective synthesis of this compound?
A2: The most effective strategy is a two-step process. First, synthesize the monosubstituted precursor, 1-Bromo-3,5-difluorobenzene, typically via a Sandmeyer reaction from 3,5-difluoroaniline for high yield and purity.[2][3] Second, introduce the C-2 bromine atom using Directed ortho-Metalation (DoM), which utilizes a strong organolithium base to deprotonate the position ortho to the existing bromine atom, followed by quenching with an electrophilic bromine source.[4][5]
Q3: In the Directed ortho-Metalation (DoM) step, what directs the lithiation to the C-2 position?
A3: The regioselectivity of the lithiation is a result of the combined electronic effects of the substituents. The bromine atom can act as a weak directing metalation group (DMG), favoring deprotonation at an adjacent (ortho) position.[6] Concurrently, the strong electron-withdrawing inductive effects of the fluorine atoms at the C-3 and C-5 positions increase the acidity of the neighboring protons, particularly at C-2 and C-6. The synergistic effect of the C-1 bromine and the C-3 fluorine makes the C-2 proton the most acidic and sterically accessible site for deprotonation by a strong base.
Q4: What are the most critical experimental parameters for a successful Directed ortho-Metalation reaction?
A4: The success of a DoM reaction hinges on several critical factors:
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water, oxygen, and carbon dioxide. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Low Temperature: The reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure the stability of the aryllithium intermediate.[5]
-
Choice of Base: A strong, sterically hindered base is required. Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi), often with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), are common choices.[7][8]
-
Purity of Reagents: Solvents must be anhydrous, and the organolithium reagent should be titrated prior to use to determine its exact molarity.
Q5: What are the common byproducts or side reactions to anticipate?
A5: Potential side reactions include incomplete lithiation leading to the recovery of the starting material, lithiation at the less-favored C-6 position leading to isomeric byproducts, and over-metalation if reaction conditions are not carefully controlled. If the temperature rises, rearrangement or decomposition of the aryllithium intermediate can also occur.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Inactive organolithium reagent. 2. Presence of moisture, O₂, or other electrophilic impurities. 3. Reaction temperature was too high, causing decomposition of the aryllithium intermediate. 4. Ineffective electrophilic bromine source. | 1. Titrate the organolithium base (e.g., n-BuLi, s-BuLi) immediately before use. 2. Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (Ar or N₂). 3. Maintain the reaction temperature strictly at or below -78 °C during base addition and lithiation. 4. Use a reliable bromine source like 1,2-dibromoethane or C₂Br₆. Ensure it is pure and dry. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Lithiation temperature was too low or time was too short, leading to kinetic (less stable) products. 2. The reaction temperature was allowed to rise before or during the addition of the electrophile, allowing for equilibration or rearrangement of the aryllithium species. 3. The chosen base was not optimal for selectivity. | 1. Allow the lithiation to stir for a sufficient time (e.g., 1-2 hours) at -78 °C to ensure the formation of the thermodynamically favored C-2 lithiated species. 2. Add the electrophile slowly at -78 °C before allowing the reaction to warm. 3. Consider using an additive like TMEDA, which can break up organolithium aggregates and improve selectivity.[8] |
| Significant Recovery of Starting Material (1-Bromo-3,5-difluorobenzene) | 1. Insufficient amount of organolithium base. 2. Lithiation time was too short. 3. The base was added too quickly, causing localized warming and decomposition. | 1. Use a slight excess (1.1-1.2 equivalents) of the titrated organolithium base. 2. Increase the reaction time at -78 °C to allow for complete deprotonation. 3. Add the base dropwise via a syringe pump to the cooled solution to maintain a constant low temperature. |
Experimental Protocols & Workflows
The synthesis is best approached in two distinct stages, as outlined in the workflow below.
Protocol A: Synthesis of 1-Bromo-3,5-difluorobenzene (Precursor)
This protocol is adapted from established Sandmeyer reaction procedures.[2]
Materials:
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3,5-Difluoroaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Diazotization: In a flask equipped with a stirrer and thermometer, charge 3,5-difluoroaniline (1.0 eq) and 48% HBr (2.5 eq). Cool the mixture to below 0 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.0 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask equipped for distillation, prepare a boiling mixture of CuBr (0.5 eq) in 48% HBr.
-
Add the cold diazonium salt solution portion-wise to the boiling CuBr/HBr mixture. The product will co-distill with water during the addition.
-
After the addition is complete, continue steam distillation until no more organic product is collected.
-
Work-up: Separate the organic layer from the distillate. Neutralize it by washing with a dilute sodium hydroxide solution, followed by a water wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and purify by distillation to yield 1-Bromo-3,5-difluorobenzene.
Protocol B: Synthesis of this compound via DoM
Critical: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
-
1-Bromo-3,5-difluorobenzene (precursor from Protocol A)
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled
-
sec-Butyllithium (s-BuLi) solution in cyclohexane (recently titrated)
-
1,2-Dibromoethane (as electrophilic bromine source)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-Bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled TMEDA (1.2 eq) to the solution.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting deep-colored solution at -78 °C for 2 hours to ensure complete formation of the aryllithium intermediate.
-
Bromination (Quench): Slowly add 1,2-dibromoethane (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to isolate this compound.
Regioselectivity and Mechanism Visualizations
Challenge of Direct Electrophilic Substitution
The fluorine atoms on the ring direct incoming electrophiles (like Br⁺) to the positions ortho and para to themselves. This leads to a mixture of products, with substitution at C4 being highly favored.
Directed ortho-Metalation (DoM) Mechanism
The DoM strategy overcomes the inherent regioselectivity issues by using a directed deprotonation mechanism.
Quantitative Data Summary
Precise yield data for the second step (DoM) is highly dependent on reaction scale and optimization. The provided protocol is a starting point. However, yields for the synthesis of the precursor, 1-Bromo-3,5-difluorobenzene, are well-documented.
| Reaction | Starting Material | Method | Reported Yield | Reference |
| Synthesis of Precursor | 2,4-Difluoroaniline | Multi-step (bromination, diazotization, deamination) | 57-70% | [2][3] |
| Synthesis of Precursor | 3,5-Difluoroaniline | Diazotization & Sandmeyer Reaction | >80% (Typically High Yield) | [2] |
| Regioselective Dibromination | 1-Bromo-3,5-difluorobenzene | Directed ortho-Metalation & Bromination | Dependent on optimization | N/A |
References
- 1. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. baranlab.org [baranlab.org]
identifying side products in Suzuki coupling with 1,2-Dibromo-3,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 1,2-Dibromo-3,5-difluorobenzene. Due to the limited specific literature on this substrate, this guide is based on established principles of Suzuki coupling with dihaloarenes and fluoroarenes, supplemented with insights from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side products in the Suzuki coupling of this compound?
A1: When performing a Suzuki coupling with this compound, researchers should be aware of several potential side products that can impact reaction yield and purity. These include:
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Homocoupling of the boronic acid: This is a common side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct.[1] The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[1]
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Protodeboronation of the boronic acid: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This side reaction is often promoted by high temperatures and certain bases.
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Protodebromination of the aryl halide: This side reaction results in the replacement of a bromine atom on the this compound with a hydrogen atom, forming 1-Bromo-3,5-difluorobenzene. This can occur after the oxidative addition step in the catalytic cycle.
-
Mono-arylated species: Incomplete reaction can lead to the formation of either 2-Aryl-1-bromo-3,5-difluorobenzene or 1-Aryl-2-bromo-3,5-difluorobenzene, depending on the regioselectivity of the initial coupling.
-
Di-arylated species: If the reaction goes to completion with sufficient boronic acid, the desired di-substituted product will be formed. However, controlling the reaction to selectively produce a mono-arylated product can be challenging.
Q2: What is the expected regioselectivity for the first coupling reaction?
A2: The regioselectivity of the initial Suzuki coupling on this compound is influenced by both steric and electronic factors. In many cases of non-symmetric dibromobenzenes, the less sterically hindered bromine atom undergoes oxidative addition more readily. However, the electronic effects of the fluorine atoms can also play a significant role. For polybrominated benzenes, the regioselectivity is often attributed to the steric or electronic effects of the substituents, with the more electron-deficient or less hindered bromine atom reacting faster.
Q3: How can I control for mono- versus di-arylation?
A3: Achieving selective mono-arylation over di-arylation in dihaloaromatic compounds can be controlled by several factors:
-
Stoichiometry: Using a limited amount of the boronic acid (typically 1.0 to 1.2 equivalents) will favor the formation of the mono-arylated product. Conversely, an excess of the boronic acid (2.2 to 2.5 equivalents) will drive the reaction towards the di-substituted product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to favor the mono-substituted product by stopping the reaction before the second coupling can occur to a significant extent.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of the second coupling reaction. Less reactive catalyst systems may allow for better control over mono-arylation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | 1. Catalyst deactivation. 2. Incomplete reaction. 3. Significant side product formation. | 1. Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand.[2] Store catalysts and ligands under an inert atmosphere. 2. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. 3. Refer to the specific troubleshooting steps for homocoupling, protodeboronation, and dehalogenation below. |
| Significant homocoupling of boronic acid observed | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[1] 2. Use a Pd(0) source or a precatalyst that is known to efficiently generate the active Pd(0) species.[3] |
| Significant protodeboronation of boronic acid observed | 1. High reaction temperature. 2. Use of a strong base. 3. Presence of excess water. | 1. Lower the reaction temperature. 2. Use a milder base such as K₃PO₄ or Cs₂CO₃. 3. Use anhydrous solvents and ensure the base is dry. If water is required for the reaction, use the minimum necessary amount. |
| Significant protodebromination of aryl halide observed | 1. Presence of a hydride source in the reaction mixture. 2. High reaction temperature. | 1. Avoid using bases or solvents that can act as hydride donors. 2. Lower the reaction temperature. |
| Mixture of mono- and di-arylated products | 1. Incorrect stoichiometry of the boronic acid. 2. Reaction time not optimized. | 1. For mono-arylation, use a slight excess (1.1-1.2 eq.) of the boronic acid. For di-arylation, use a larger excess (≥ 2.2 eq.). 2. Monitor the reaction progress closely to stop at the desired level of conversion. |
Experimental Protocols
General Procedure for Suzuki Coupling with this compound:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.5 equiv., depending on the desired product), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Main Suzuki coupling pathway and competing side reactions.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 1,2-Dibromo-3,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 1,2-Dibromo-3,5-difluorobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no conversion of my starting material, this compound. What are the potential causes and how can I improve the yield?
A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For dihaloarenes, bulky electron-rich phosphine ligands are often successful. Consider screening different generations of Buchwald or Hartwig ligands.[1] Pre-catalysts, which readily form the active Pd(0) species, can sometimes give more reproducible results than using separate Pd sources and ligands.
-
Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates. However, if your amine substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, potentially with an increase in reaction temperature.[3][4]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Reaction Temperature: Typical temperatures range from 80-110 °C. If you are using a weaker base, a higher temperature might be necessary to drive the reaction to completion.
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. It is imperative to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous reagents and solvents.
Q2: My reaction is producing a significant amount of the di-aminated product, but I want to achieve selective mono-amination. How can I control the selectivity?
A2: Achieving selective mono-amination on a di-substituted arene is a common challenge. Several strategies can be employed to favor the formation of the mono-aminated product:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the amine (e.g., 0.9 to 1.1 equivalents) relative to the this compound.
-
Ligand Selection: The steric bulk of the phosphine ligand can play a significant role in controlling selectivity. Highly hindered ligands can physically block the second bromine position after the first amination has occurred. Consider screening bulky biaryl phosphine ligands.
-
Reaction Time and Temperature: Monitor the reaction progress closely by techniques like GC-MS or LC-MS. Stopping the reaction at the optimal time can prevent the formation of the di-aminated product. Lowering the reaction temperature may also slow down the second amination step relative to the first.
-
Base Strength: A weaker base might slow down the overall reaction rate, potentially allowing for better control and isolation of the mono-aminated product.
Q3: I am observing hydrodehalogenation (loss of a bromine atom) as a significant side product. What causes this and how can it be minimized?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can be promoted by several factors.
-
Catalyst and Ligand: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Some ligands are more prone to β-hydride elimination, which can lead to hydrodehalogenation. Screening different ligands is recommended.
-
Base: The presence of trace amounts of water can lead to the formation of hydroxide, which can promote hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry. Some bases may also be more prone to promoting this side reaction.
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of side reactions. If hydrodehalogenation is a major issue, try running the reaction at a lower temperature for a longer period.
Data Presentation: Starting Conditions for Optimization
The following tables provide a summary of common components and conditions to consider when optimizing the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Starting Conditions (based on analogous substrates)
| Parameter | Recommended Starting Point |
| Palladium Source | Pd₂(dba)₃ or a suitable G3 precatalyst |
| Ligand | XantPhos or a bulky biaryl phosphine ligand |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Overview of Common Reagents for Screening
| Component | Examples | Key Considerations |
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Precatalysts can offer better reproducibility. |
| Phosphine Ligands | XantPhos, BINAP, SPhos, XPhos, RuPhos | Bulky ligands can improve selectivity for mono-amination.[3] |
| Bases | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS | Stronger bases often lead to faster reactions but may have functional group compatibility issues.[2] |
| Solvents | Toluene, Dioxane, THF, t-BuOH | Must be anhydrous and degassed. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound (Starting Point for Optimization)
This protocol is a general guideline and may require optimization for specific amines.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired amine (1.1 - 2.5 equiv., depending on desired mono- or di-amination), the palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%), and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Purification of Products from 1,2-Dibromo-3,5-difluorobenzene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 1,2-Dibromo-3,5-difluorobenzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound, particularly after cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before purification, always check the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading). |
| Product Loss During Work-up | Your product may be partially soluble in the aqueous layer. It is advisable to back-extract the aqueous layers with an appropriate organic solvent. Also, be cautious of product loss during filtration or transfers. |
| Product Degradation on Silica Gel | Fluorinated compounds can sometimes be sensitive to acidic silica gel.[1] You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation occurs, consider using deactivated silica gel (by adding triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Incorrect Eluent Polarity in Column Chromatography | If the eluent is too polar, your product may elute too quickly with impurities. If it's not polar enough, your product may not elute at all.[1][2] Optimize the solvent system using TLC before running the column. |
Issue 2: Product Contaminated with Starting Material or Byproducts
| Possible Cause | Troubleshooting Steps |
| Co-elution in Column Chromatography | The polarity of your product and impurities might be very similar. Try using a shallower solvent gradient or a different solvent system.[1] For isomers, specialized chromatography columns like phenyl or pentafluorophenyl (PFP) columns may be required. |
| Incomplete Removal of Catalyst | Palladium catalysts can often co-elute with the product.[3][4] Wash the organic layer with a solution of sodium thiosulfate during work-up to remove residual palladium.[3] Alternatively, filtering the product solution through a plug of Celite® or using a palladium scavenger can be effective.[4] |
| Formation of Homocoupling Byproducts | In Suzuki reactions, homocoupling of the boronic acid can occur. These byproducts can often be removed by careful column chromatography or recrystallization. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Oiling Out | The product is coming out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system (e.g., a solvent/anti-solvent pair). |
| No Crystal Formation | The solution may not be saturated enough. Slowly evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Impure Crystals | The crystals may have occluded impurities. This can happen if crystallization occurs too rapidly. Redissolve the crystals in fresh hot solvent and allow them to recrystallize slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction with this compound?
Common impurities include unreacted starting materials (this compound and the boronic acid), homocoupled byproducts from the boronic acid, and residual palladium catalyst. Depending on the reaction conditions, dehalogenated byproducts may also be present.
Q2: How can I remove residual palladium from my product?
Residual palladium can often be removed by washing the crude reaction mixture with an aqueous solution of sodium thiosulfate.[3] Alternatively, after initial purification, dissolving the product in a suitable solvent and treating it with a palladium scavenger resin can be very effective in reducing palladium levels to parts-per-million (ppm).[4] Filtering the crude product through a pad of Celite® before chromatography can also help remove some of the catalyst.
Q3: What is a good starting point for developing a column chromatography method for a product of a this compound reaction?
A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) as the mobile phase. The optimal solvent ratio should be determined by TLC analysis of the crude reaction mixture. Aim for an Rf value of 0.2-0.3 for your target compound for good separation.[2]
Q4: My product is a solid. Is recrystallization a better purification method than column chromatography?
Recrystallization can be a very effective and scalable purification method if a suitable solvent system can be found. It is often more economical and can yield very pure material. However, it may not be suitable for removing impurities with very similar solubility profiles to the product. Column chromatography offers a more general approach to separating a wider range of impurities. Often, a combination of both methods is used: an initial purification by column chromatography followed by a final recrystallization to obtain highly pure product.
Q5: How do I choose a solvent for recrystallization?
A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents at room temperature and then heating them. An ideal solvent will dissolve the product when hot and allow it to crystallize upon cooling. Sometimes a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) is necessary.
Data Presentation
Table 1: Typical Purification Strategies and Outcomes for Products of Cross-Coupling Reactions
| Reaction Type | Typical Product Class | Common Purification Method(s) | Typical Yield (%) | Typical Purity (%) | Reference |
| Suzuki-Miyaura Coupling | Substituted difluorobiphenyls | Column Chromatography, Recrystallization | 60-95 | >98 | [5] |
| Buchwald-Hartwig Amination | N-Aryl-difluoroanilines | Column Chromatography | 70-90 | >99 | [6] |
| Sonogashira Coupling | Arylalkynyl-difluorobenzenes | Column Chromatography | 55-85 | >97 |
Table 2: Common Solvent Systems for Column Chromatography of Fluorinated Aromatics
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Typical Ratio (Non-Polar:Polar) |
| Silica Gel | Hexanes/Heptane | Ethyl Acetate | 99:1 to 80:20 |
| Silica Gel | Hexanes/Heptane | Dichloromethane | 95:5 to 70:30 |
| Alumina (neutral) | Toluene | Ethyl Acetate | 100:0 to 90:10 |
Experimental Protocols
Protocol 1: Purification of a Substituted Difluorobiphenyl by Flash Column Chromatography
This protocol is a general guideline for the purification of a product from a Suzuki-Miyaura coupling reaction of this compound.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loading" method, which often gives better separation.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer when adding the eluent.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, start with 98:2 hexanes:ethyl acetate and slowly increase to 90:10 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product and impurities by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of a Fluorinated Biaryl Compound
This protocol provides a general procedure for the recrystallization of a solid product.
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the solid dissolves. If it dissolves when hot and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Preventing Hydrodehalogenation of Polybrominated Difluorobenzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent hydrodehalogenation during cross-coupling reactions with polybrominated difluorobenzene substrates.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my reaction?
A1: Hydrodehalogenation is an undesired side reaction where a bromine atom on your polybrominated difluorobenzene is replaced by a hydrogen atom from a source in the reaction mixture. This leads to the formation of a byproduct with fewer bromine atoms than your starting material, reducing the yield of your desired cross-coupled product and complicating its purification.
Q2: What are the common sources of hydrogen for the hydrodehalogenation side reaction?
A2: Hydrogen atoms can be sourced from various components in your reaction mixture, including:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even some aprotic polar solvents like DMF can act as hydride donors.
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Bases: Certain bases, particularly strong alkoxides (e.g., NaOEt, KOtBu) and sometimes even amine bases, can be a source of hydrides.
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Water: Trace amounts of water in the reaction can contribute to hydrodehalogenation.
Q3: Which of the bromine atoms on a polybrominated difluorobenzene is most likely to be replaced by hydrogen?
A3: The reactivity of a carbon-bromine bond is influenced by both electronic and steric factors. Generally, C-Br bonds at positions that are more electron-deficient or less sterically hindered are more susceptible to both the desired cross-coupling and the undesired hydrodehalogenation. For instance, in 1,2-dibromo-4,5-difluorobenzene, the bromine atoms are in electronically similar environments, but steric hindrance from a growing substituent during a sequential cross-coupling can influence the reactivity of the remaining bromine.
Q4: How can I detect and quantify the hydrodehalogenated byproduct in my reaction mixture?
A4: The most common methods for identifying and quantifying hydrodehalogenation byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will show a peak for your byproduct with a molecular weight corresponding to the replacement of a bromine atom with a hydrogen atom. ¹H NMR will show a new aromatic proton signal where a bromine atom was previously located.
Troubleshooting Guides
Here are some common issues encountered during cross-coupling reactions with polybrominated difluorobenzenes and steps to resolve them.
Issue 1: Significant formation of the hydrodehalogenated byproduct is observed.
This is the most common problem and can be addressed by systematically modifying the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing hydrodehalogenation.
Issue 2: Low or no yield of the desired coupled product.
This can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
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Verify Reagent Quality: Ensure all starting materials, especially the organometallic coupling partner, solvents, and bases are pure and anhydrous.
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Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Properly degas your solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Check Catalyst Activity: Use a fresh, high-quality palladium catalyst or pre-catalyst. If using a Pd(II) source, ensure it is being effectively reduced to the active Pd(0) species in situ.
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Optimize Reaction Temperature: If the reaction is sluggish, a stepwise increase in temperature may be necessary. However, be mindful that excessive heat can also promote hydrodehalogenation.
Issue 3: Formation of palladium black and reaction stalling.
The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst.
Preventative Measures:
-
Rigorous Degassing: The primary cause of palladium black formation is the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed.
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Ligand Choice: Bulky, electron-rich ligands can stabilize the palladium center and prevent aggregation.
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Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with polybrominated difluorobenzenes, with a focus on minimizing hydrodehalogenation.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 1,2-Dibromo-4,5-difluorobenzene
| Entry | Base | Solvent | Temperature (°C) | Yield of Mono-arylated Product (%) | Yield of Hydrodehalogenated Byproduct (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 85 | < 5 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 78 | 8 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 82 | < 5 |
| 4 | NaOEt | Ethanol | 80 | 45 | 35 |
Data is illustrative and based on general principles of cross-coupling reactions.
Table 2: Effect of Ligand and Catalyst on Sonogashira Coupling of 1,2-Dibromo-3,5-difluorobenzene
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of Mono-alkynylated Product (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | Et₃N | Toluene | 60 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 88 |
| 3 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF | 50 | 72 |
Data adapted from specific literature reports on Sonogashira coupling of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol is a starting point for the mono-arylation of a polybrominated difluorobenzene.
Materials:
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Polybrominated difluorobenzene (1.0 eq)
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Arylboronic acid (1.1 eq)
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Pd₂(dba)₃ (0.02 eq)
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XPhos (0.04 eq)
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K₃PO₄ (2.0 eq)
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Anhydrous Toluene
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Degassed Water
Procedure:
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To an oven-dried Schlenk flask, add the polybrominated difluorobenzene, arylboronic acid, and K₃PO₄.
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Evacuate and backfill the flask with argon three times.
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Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
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In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene under argon.
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Transfer the catalyst solution to the reaction flask via syringe.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling to Minimize Hydrodehalogenation
This protocol is a starting point for the mono-alkynylation of a polybrominated difluorobenzene.
Materials:
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Polybrominated difluorobenzene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.05 eq)
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Anhydrous and degassed triethylamine (Et₃N)
-
Anhydrous and degassed THF
Procedure:
-
To an oven-dried Schlenk flask, add the polybrominated difluorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous and degassed THF, followed by anhydrous and degassed triethylamine.
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Add the terminal alkyne dropwise via syringe.
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Stir the reaction at room temperature to 50 °C and monitor by TLC or GC-MS.
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Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Hydrodehalogenation Pathway
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Technical Support Center: Metal-Halogen Exchange for 1,2-Dibromo-3,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the metal-halogen exchange of 1,2-Dibromo-3,5-difluorobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the metal-halogen exchange of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive organolithium reagent. | - Titrate the organolithium reagent prior to use to determine its exact concentration. - Use a fresh bottle of the reagent if possible. |
| 2. Presence of moisture or other protic sources.[1] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1] - Perform the reaction under a dry, inert atmosphere (argon or nitrogen).[1] | |
| 3. Reaction temperature is too low. | - While very low temperatures are generally required, for some systems, a slightly higher temperature (e.g., -78 °C instead of -100 °C) might be necessary to initiate the exchange. Monitor the reaction closely for side products. | |
| Formation of Multiple Products/Poor Selectivity | 1. Competing metal-halogen exchange at the other bromine position. | - The regioselectivity of the metal-halogen exchange can be influenced by the substitution pattern of the aromatic ring.[2] - Consider the electronic and steric effects of the fluorine atoms on the bromine atoms. - Precise temperature control is crucial. |
| 2. Reaction with the solvent. | - If using THF as a solvent, be aware that organolithium reagents can deprotonate it, especially at higher temperatures, leading to ring-opening and side products.[3] Conduct the reaction at or below -78 °C. | |
| 3. Formation of benzyne intermediates. | - Benzyne formation can occur, especially with stronger bases or at higher temperatures, leading to dimerization or other side reactions.[4] Maintain a low reaction temperature. | |
| Low Yield of the Desired Product After Quenching | 1. Inefficient quenching of the organolithium intermediate. | - Ensure the electrophile is added slowly at a low temperature to control the exothermicity of the reaction. - Use a sufficient excess of the electrophile. |
| 2. Instability of the organolithium intermediate. | - The aryllithium species may be unstable at higher temperatures.[5] Keep the reaction mixture cold until quenching. | |
| 3. Side reactions of the organolithium intermediate. | - The aryllithium intermediate is a strong base and nucleophile and can react with any acidic protons or electrophilic sites in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Which organolithium reagent is best for the metal-halogen exchange of this compound?
A1: Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly used for metal-halogen exchange reactions.[6] t-BuLi is more reactive than n-BuLi and may be required in some cases, but it is also more sterically hindered and a stronger base, which can lead to more side reactions.[4][6] The choice of reagent may depend on the desired regioselectivity and the subsequent reaction.
Q2: What is the optimal temperature for this reaction?
A2: Metal-halogen exchange reactions are typically conducted at low temperatures, such as -78 °C or -100 °C, to minimize side reactions.[7] Higher temperatures can lead to the formation of unwanted side products.[7]
Q3: Which solvent should I use?
A3: Anhydrous aprotic solvents are essential.[1] Tetrahydrofuran (THF) is a common choice as it can solvate the organolithium species. However, be mindful of its potential to react with the organolithium reagent at temperatures above -78 °C.[3] Diethyl ether or mixtures of alkanes (like hexane) with a coordinating solvent (like THF) are also used.[8][9]
Q4: How can I avoid a double metal-halogen exchange?
A4: To favor mono-lithiation, it is crucial to use only one equivalent of the organolithium reagent and to add it slowly to the solution of this compound at a low temperature.
Q5: What is the expected regioselectivity of the metal-halogen exchange?
A5: The regioselectivity of the metal-halogen exchange on polysubstituted aromatic rings is influenced by both electronic and steric factors. The fluorine atoms are electron-withdrawing, which can affect the acidity of the adjacent C-H bonds and the reactivity of the C-Br bonds. The relative position of the bromine atoms will also play a role. A pilot reaction followed by careful characterization of the product(s) is recommended to determine the regioselectivity under your specific reaction conditions.[2]
Experimental Protocol: Monolithiation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether, or a mixture of hexane and THF)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi in a suitable solvent)
-
Electrophile (for quenching)
-
Anhydrous workup and purification solvents
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: To a stirred solution of this compound in the chosen anhydrous solvent at the desired low temperature (e.g., -78 °C or -100 °C), add one equivalent of the organolithium reagent dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by taking aliquots, quenching them with a suitable reagent (e.g., D₂O), and analyzing by GC-MS or NMR.
-
Quenching: Add the desired electrophile slowly to the reaction mixture at the low temperature.
-
Workup: Allow the reaction to warm to room temperature. Quench any remaining reactive species with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. joss.tcnj.edu [joss.tcnj.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
managing reaction exotherms in the synthesis of 1,2-Dibromo-3,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Dibromo-3,5-difluorobenzene. The primary focus is on managing the exothermic nature of the bromination reaction to ensure safety and optimal product yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the management of reaction exotherms.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | 1. Addition of brominating agent is too fast.2. Inadequate cooling or stirring.3. Incorrect solvent or concentration.4. Scale-up issues where heat generation surpasses heat removal capacity.[1] | 1. Immediately stop the addition of the brominating agent. 2. Increase cooling. Use an ice bath or other appropriate cooling medium.[2]3. Ensure vigorous stirring to improve heat transfer.4. If the temperature continues to rise, consider adding a pre-cooled quenching agent (e.g., a solution of sodium bisulfite) to neutralize the unreacted bromine. This should be done with extreme caution and as a last resort. 5. For future reactions, reduce the rate of addition and/or dilute the reaction mixture. |
| Low yield of the desired product | 1. Incomplete reaction.2. Formation of monobrominated or polybrominated byproducts.3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion.2. Optimize the stoichiometry of the brominating agent. An excess may lead to polybromination, while an insufficient amount will result in incomplete reaction.3. Control the reaction temperature. Higher temperatures can favor the formation of byproducts.4. Improve purification techniques. Fractional distillation or column chromatography may be necessary to separate the desired product from isomers and other impurities.[3] |
| Formation of multiple isomers | The directing effects of the fluorine atoms on the benzene ring can lead to the formation of different dibrominated isomers. | 1. Control the reaction temperature. Lower temperatures generally favor para-substitution.2. Choose the appropriate catalyst. The choice of Lewis acid can influence regioselectivity.3. Purification: Isomers can often be separated by careful fractional distillation under reduced pressure or by preparative chromatography.[3] |
| Reaction fails to initiate | 1. Inactive catalyst.2. Low quality of starting materials.3. Insufficient activation of the brominating agent. | 1. Use a fresh or newly activated catalyst. 2. Ensure the purity of 1,3-difluorobenzene and the brominating agent. 3. A small amount of a protic or Lewis acid catalyst is often required to initiate the reaction.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the bromination of aromatic compounds, which can lead to a runaway reaction if not properly controlled.[1][7][8] A runaway reaction is a situation where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure that can result in an explosion.[1][8]
Q2: How can I effectively control the reaction exotherm?
A2: Effective control of the reaction exotherm can be achieved through several measures:
-
Slow, controlled addition of the brominating agent: This is the most critical factor. The brominating agent should be added dropwise or via a syringe pump to allow the cooling system to dissipate the heat generated.
-
Efficient cooling: The reaction should be carried out in a vessel equipped with an efficient cooling system, such as a cooling jacket or an ice bath.
-
Vigorous stirring: Good agitation ensures uniform temperature distribution and efficient heat transfer to the cooling surface.
-
Appropriate solvent and concentration: Using a suitable solvent can help to moderate the reaction rate and act as a heat sink.
Q3: What are the likely byproducts in this reaction, and how can they be minimized?
A3: The likely byproducts are monobrominated 1,3-difluorobenzene and other isomers of dibromo-3,5-difluorobenzene. Over-bromination can also lead to the formation of tribrominated species. To minimize byproducts, it is crucial to carefully control the stoichiometry of the reactants and the reaction temperature. Monitoring the reaction progress by GC-MS can help in determining the optimal reaction time to maximize the yield of the desired product.[9]
Q4: What are the recommended purification methods for this compound?
A4: Due to the potential for isomeric byproducts with close boiling points, a combination of purification techniques may be necessary. The crude product can first be washed to remove the catalyst and any remaining acids. This is typically followed by fractional distillation under reduced pressure. For high-purity requirements, preparative gas or liquid chromatography can be employed to separate the isomers.[3][10]
Experimental Protocols
Materials and Equipment:
-
1,3-Difluorobenzene
-
Bromine (or N-bromosuccinimide)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Dichloromethane (or another inert solvent)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Magnesium sulfate (for drying)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask, dissolve 1,3-difluorobenzene in the chosen inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of the Lewis acid (e.g., FeBr₃) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using a cooling bath.
-
Bromine Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise from the dropping funnel over a period of several hours. Monitor the temperature closely during the addition. The rate of addition should be adjusted to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for the bromination of aromatic compounds, which can be used as a starting point for the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
| Starting Material | 1,3-Difluorobenzene | [4][5][6] |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [4][5][6] |
| Catalyst | Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃) | [5][6] |
| Solvent | Dichloromethane, Carbon tetrachloride, or no solvent | [11] |
| Temperature | -10 °C to 25 °C | [11] |
| Reaction Time | 2 - 8 hours | Inferred |
| Yield | 60 - 80% (for monobromination) | [12][13] |
Visualizations
Caption: Experimental workflow for managing exothermic bromination reactions.
Caption: Troubleshooting logic for managing an uncontrolled exotherm.
References
- 1. cedrec.com [cedrec.com]
- 2. quora.com [quora.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 11. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 12. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 13. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
improving yield and purity in 1,2-Dibromo-3,5-difluorobenzene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yield and purity during the functionalization of 1,2-dibromo-3,5-difluorobenzene.
General Considerations for Functionalizing this compound
Q1: What are the key challenges in the functionalization of this compound?
A1: The primary challenges in functionalizing this compound stem from the presence of multiple reactive sites and the influence of the fluorine substituents. Key issues include:
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Regioselectivity: Controlling the selective reaction at the C1 or C2 position is crucial. The electronic and steric environment of the two bromine atoms differs, influencing their reactivity.
-
Mono- versus Di-substitution: Achieving selective mono-functionalization without the formation of di-substituted byproducts, or driving the reaction to complete di-substitution, requires careful control of reaction conditions.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (loss of bromine) or homocoupling of starting materials or intermediates can significantly reduce the yield of the desired product.
-
Purification: Separating the desired product from starting material, regioisomers, and byproducts can be challenging due to similar polarities.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Difluorobenzenes
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. For this compound, this reaction can be performed with high site-selectivity.
Q2: How can I achieve site-selective mono-alkynylation of this compound?
A2: Site-selective mono-alkynylation at the C1 position can be achieved with high yields by carefully selecting the catalyst system and reaction conditions. The reaction shows a strong preference for substitution at the C1 position due to electronic and steric factors.[1]
Data Presentation: Site-Selective Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-adduct | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 60 | 12 | 92 | [1] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 60 | 12 | 90 | [1] |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 60 | 12 | 85 | [1] |
Experimental Protocol: Site-Selective Mono-alkynylation of this compound with Phenylacetylene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-alkynylated product.
Mandatory Visualization: Sonogashira Coupling Workflow
References
Technical Support Center: Cross-Coupling of 1,2-Dibromo-3,5-difluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 1,2-Dibromo-3,5-difluorobenzene. Given the unique electronic and steric properties of this substrate, issues such as catalyst deactivation, low yields, and poor selectivity are common. This guide offers structured solutions to diagnose and resolve these experimental hurdles.
Troubleshooting Guide
This guide is formatted to help you quickly identify and solve common problems encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound.
Issue 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Catalyst Inactivity/Deactivation | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species. 2. Increase Catalyst Loading: For this challenging substrate, consider increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol%. 3. Thoroughly Degas Solvents: Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. |
| Inefficient Oxidative Addition | 1. Select an Appropriate Ligand: Use electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition of the C-Br bond.[1] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the C-Br bond cleavage. Monitor for potential side reactions at elevated temperatures. |
| Poor Solubility of Reagents | 1. Choose a Suitable Solvent: Solvents such as dioxane, toluene, or DMF are commonly used. Ensure all reaction components, especially the base, have at least partial solubility. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can improve the transport of reagents between phases. |
| Inhibition by the Monofunctionalized Product | In sequential cross-coupling, the mono-substituted product can sometimes act as a ligand, inhibiting the catalyst and preventing the second coupling. Consider using a higher catalyst loading for the second step or a different, more robust catalyst system. |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Lack of Site-Selectivity in Mono-arylation | 1. Steric and Electronic Control: The bromine at the 1-position is generally more reactive due to steric hindrance from the adjacent bromine and the electronic influence of the fluorine atoms.[2] To favor reaction at the 2-position, a bulkier ligand might be employed to direct the catalyst to the less hindered site. 2. Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. |
| Uncontrolled Di-substitution | 1. Stoichiometry Control: To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. 2. Slow Addition: Adding the coupling partner slowly over the course of the reaction can help maintain a low concentration, favoring mono-coupling. |
| Incomplete Di-substitution | 1. Increase Equivalents of Coupling Partner: For complete di-substitution, use a larger excess of the coupling partner (e.g., 2.5-3.0 equivalents). 2. Stepwise Approach: Perform the first coupling, isolate the mono-substituted product, and then subject it to a second cross-coupling reaction. This allows for the use of different coupling partners if desired. |
Issue 3: Formation of Side Products
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Homocoupling of the Coupling Partner | 1. Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. 2. Use a Pd(0) Source: Using a Pd(0) pre-catalyst can sometimes reduce the extent of homocoupling compared to in situ reduction of a Pd(II) source. |
| Protodeboronation (in Suzuki Coupling) | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the cleavage of the carbon-boron bond. 2. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation. |
| Hydrodehalogenation (Reduction of C-Br bond) | This can occur in the presence of a hydrogen source and an active catalyst. Ensure solvents are not a source of hydrogen and that the base is not promoting this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
A1: The substrate presents several challenges:
-
Two Reactive Sites: The presence of two bromine atoms can lead to a mixture of mono- and di-substituted products, requiring careful control of reaction conditions to achieve the desired selectivity.
-
Electronic Effects: The electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bonds, potentially making oxidative addition more difficult.
-
Steric Hindrance: The ortho-dibromo substitution pattern creates steric congestion around the reaction centers.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For Suzuki-Miyaura and Heck reactions, a combination of a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often a good starting point. For Sonogashira couplings, a system of Pd(PPh₃)₂Cl₂ and CuI is a classic choice, though copper-free conditions with ligands like XPhos can also be effective.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products. For quantitative analysis of catalyst deactivation, ³¹P NMR spectroscopy can be used to observe changes in the phosphine ligands.
Q4: What is the expected site-selectivity for the first coupling reaction?
A4: For Sonogashira reactions of this compound, the coupling occurs with very good site-selectivity at the 1-position.[2] This is attributed to a combination of electronic and steric factors. A similar trend is expected for Suzuki and Heck reactions, though this can be influenced by the choice of ligand and reaction conditions.
Q5: Can I perform a sequential cross-coupling with two different partners?
A5: Yes, this is a common strategy. You would first perform the mono-coupling reaction under conditions that favor selectivity for one of the bromine atoms. After purification of the mono-substituted intermediate, you can then perform a second cross-coupling reaction with a different coupling partner.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions of dibrominated aromatic compounds. While specific data for this compound is limited in the literature, these examples with analogous substrates offer a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Dibromobenzenes
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (mono) | Analogous System |
| 1,3-Dibromobenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 92 (mono) | Analogous System |
| 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 95 (di) | Analogous System |
Table 2: Heck Coupling of Dibromobenzenes
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 (mono) | Analogous System |
| 1,3-Dibromobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 88 (di) | Analogous System |
| 1,4-Dibromo-2,5-difluorobenzene | Styrene | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 140 | 48 | 75 (di) | [3] |
Table 3: Sonogashira Coupling of this compound [2]
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (mono/di) (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | Toluene | 80 | 2 | 85 (mono) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | THF | 60 | 4 | 92 (mono) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | - | Et₃N | Toluene | 100 | 6 | 78 (di) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd) and the ligand (e.g., SPhos, 0.033 mmol, 3.3 mol%) in a portion of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) to the Schlenk tube via syringe, followed by the catalyst solution.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Mono-Coupling[4]
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), the copper co-catalyst (e.g., CuI, 0.025 mmol, 2.5 mol%), and the base (e.g., diisopropylamine, 7.0 mmol, 7.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 3 hours or until completion is indicated by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Troubleshooting Catalyst Deactivation via ³¹P NMR Monitoring
This protocol allows for the in-situ monitoring of the phosphine ligand to identify potential degradation pathways.
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium pre-catalyst and phosphine ligand in a deuterated solvent (e.g., toluene-d₈). In a separate vial, weigh the this compound, the coupling partner, the base, and an internal standard (e.g., triphenyl phosphate).
-
NMR Tube Reaction: In an NMR tube, combine the solid reagents. Add the deuterated solvent, followed by the catalyst stock solution at time t=0.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ³¹P NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the free ligand, the palladium-bound ligand, and any new phosphorus-containing species that may indicate ligand degradation (e.g., phosphine oxide). A decrease in the signal for the active catalyst complex without a corresponding increase in product formation suggests catalyst deactivation.
Visualizations
Caption: Potential pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low conversion.
Caption: Strategies for controlling mono- vs. di-substitution.
References
Technical Support Center: Scale-Up of Reactions Involving 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 1,2-Dibromo-3,5-difluorobenzene. The information is structured in a question-and-answer format to offer clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns during the scale-up of reactions involving this compound include:
-
Thermal Runaway: Many reactions involving aryl halides, such as Grignard formation or metal-catalyzed cross-couplings, are exothermic.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a potential for thermal runaway.[1]
-
Handling of Hazardous Reagents: Scale-up often involves handling larger quantities of potentially hazardous materials, such as flammable solvents (e.g., THF, dioxane), pyrophoric reagents (e.g., Grignard reagents), and finely divided metal catalysts.
-
Pressure Build-up: Gaseous byproducts can lead to a significant increase in reactor pressure if not properly vented.
-
Exposure to Halogenated Aromatics: this compound and related compounds can be irritants and may have long-term health effects. Proper personal protective equipment (PPE) and engineering controls are crucial to minimize exposure.
Q2: How does the choice of reaction type (e.g., Grignard, Suzuki, Ullmann) impact scale-up challenges?
A2: The choice of reaction significantly influences the scale-up challenges:
-
Grignard Reactions: The initiation of Grignard reagent formation can be challenging to control on a large scale. An induction period followed by a rapid exotherm is a common issue.[1] Wurtz coupling is a common side reaction that can reduce yield and complicate purification.
-
Suzuki-Miyaura Coupling: Challenges include catalyst deactivation, the heterogeneous nature of the reaction (often involving an aqueous base), and the potential for side reactions like debromination. The choice and physical form of the base (e.g., particle size of potassium carbonate) can significantly impact reaction kinetics and reproducibility on a larger scale.
-
Ullmann Coupling: These reactions often require high temperatures and stoichiometric amounts of copper, which can be problematic for large-scale operations. Modern ligand-accelerated Ullmann couplings operate under milder conditions but may introduce challenges related to ligand stability and cost.
-
Buchwald-Hartwig Amination: Catalyst deactivation and the sensitivity of some catalysts and ligands to air and moisture are key concerns. The choice of base is critical and can affect both the reaction rate and the tolerance of other functional groups.
Q3: What are the most common impurities encountered during the scale-up of reactions with this compound?
A3: Common impurities can include:
-
Monobrominated Species: Incomplete reaction can lead to the presence of starting material or partially reacted intermediates.
-
Homocoupling Products: Formation of biphenyls from the coupling of two molecules of the Grignard reagent or aryl halide (Wurtz or Ullmann-type side reactions).
-
Debrominated Byproducts: Reduction of the C-Br bond can occur, leading to the formation of 3,5-difluorobenzene.
-
Isomeric Products: Depending on the reaction conditions, rearrangement or side reactions could potentially lead to isomeric impurities.
-
Residual Catalyst and Ligands: Palladium, copper, and their associated ligands can be difficult to remove completely from the final product.
Troubleshooting Guides
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly at Larger Scale
| Possible Cause | Troubleshooting Steps |
| Poor Mass Transfer/Mixing | - Optimize Agitation: Increase the stirrer speed to improve mixing. For heterogeneous reactions, ensure adequate suspension of solids. - Impeller Design: Consider using a different type of impeller (e.g., pitched-blade turbine for better solid suspension) that is more suitable for the reaction mixture's properties. - Computational Fluid Dynamics (CFD): For complex mixing issues, CFD modeling can help optimize reactor and impeller geometry and agitation speed. |
| Catalyst Deactivation | - Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate palladium and copper catalysts. - Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can quench Grignard reagents and deactivate catalysts. - Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary at a larger scale to compensate for minor impurities. |
| Induction Period (Grignard) | - Activation of Magnesium: Use fresh, finely divided magnesium turnings. Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. - Controlled Addition: Add a small portion of the this compound solution and wait for the exotherm to begin before adding the remainder at a controlled rate. |
Problem 2: Uncontrolled Exotherm and Temperature Spikes
| Possible Cause | Troubleshooting Steps |
| Poor Heat Transfer | - Controlled Addition Rate: Add the limiting reagent at a rate that allows the reactor's cooling system to maintain the desired temperature.[1] - Reactor Cooling: Ensure the reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct temperature. For highly exothermic reactions, consider a reactor with a higher heat transfer area. - Solvent Choice: Use a solvent with a higher boiling point to provide a larger temperature window for safe operation. |
| Accumulation of Reagents | - Monitor Reaction Progress: Use in-process analytical techniques (e.g., HPLC, GC) to monitor the consumption of starting materials and ensure the reaction is proceeding as expected. - Seeding: For reactions with a known induction period, consider adding a small amount of pre-formed product or active reagent to initiate the reaction smoothly. |
Problem 3: Low Yield and Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Temperature Control: Maintain a consistent and optimal reaction temperature. Temperature fluctuations can lead to the formation of side products. - Base Selection (for cross-coupling): The choice and amount of base are critical. For Suzuki reactions, ensure the base is of a suitable particle size for consistent reactivity at scale. - Ligand Selection: For metal-catalyzed reactions, the choice of ligand can significantly impact yield and selectivity. A ligand that works well on a small scale may not be optimal for the conditions of a large reactor. |
| Wurtz/Homocoupling Side Reactions | - Slow Addition: Add the aryl halide or Grignard reagent slowly and sub-surface to maintain a low concentration of the reagent in the reaction mixture. - Lower Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions, although this may also slow down the desired reaction. |
Experimental Protocols
Key Experiment: Pilot-Scale Suzuki-Miyaura Coupling
Objective: To perform a selective mono-arylation of this compound with an arylboronic acid at a 10 L scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv, milled to a consistent particle size)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
10 L jacketed glass reactor with a temperature probe, reflux condenser, and nitrogen inlet/outlet
-
Mechanical stirrer with a pitched-blade turbine impeller
Methodology:
-
Reactor Setup: The 10 L reactor is thoroughly cleaned, dried, and assembled. The system is then purged with nitrogen for at least one hour.
-
Reagent Charging: The milled K₂CO₃, arylboronic acid, and this compound are charged to the reactor under a positive nitrogen pressure.
-
Solvent Addition: The degassed toluene and water are added to the reactor.
-
Inerting: The mixture is stirred and sparged with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: The palladium catalyst is added to the reactor under a strong nitrogen purge.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by HPLC every hour.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting workflow for addressing low reaction conversion during scale-up.
References
Validation & Comparative
A Comparative Guide to the Impact of Fluorine Substitution on the Reactivity of Dibromobenzenes
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly alter the reactivity and selectivity of synthetic intermediates. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated dibromobenzenes in key synthetic transformations, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing C-C bonds.[1] In the context of dibromobenzenes, a fluorine substituent does not typically participate as a leaving group but exerts a strong electronic influence on the reactivity of the carbon-bromine bonds.
Comparative Reactivity and Regioselectivity
The presence of a fluorine atom, a strongly electron-withdrawing group, deactivates the aromatic ring. This influences the oxidative addition step in the Suzuki-Miyaura catalytic cycle. For a substrate like 1,4-dibromo-2-fluorobenzene, the two bromine atoms are in distinct electronic environments, leading to potential regioselectivity in mono-substitution reactions.
Studies on the Suzuki-Miyaura coupling of 1,4-dibromo-2-fluorobenzene have shown that site-selective mono-arylation can be achieved. The reaction with one equivalent of an arylboronic acid can lead to the preferential formation of fluorinated biphenyls.[2] The C-Br bond para to the fluorine atom is generally more reactive towards oxidative addition than the C-Br bond ortho to the fluorine. This selectivity is controlled by electronic parameters.[2]
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner (1 equiv.) | Product(s) | Typical Yield | Key Observation |
| 1,4-Dibromobenzene | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | Moderate to High | Statistical mixture, potential for double addition. |
| 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid | 4-Bromo-2-fluoro-1,1'-biphenyl | 70-80%[2] | Site-selective coupling at C4 (para to F) is favored.[2] |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acids (2 equiv.) | Fluorinated para-terphenyls | Good to Excellent[2] | Double coupling is possible with excess boronic acid.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the mono-arylation of a dibromobenzene.
Materials:
-
Dibromobenzene substrate (e.g., 1,4-dibromo-2-fluorobenzene)
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water mixture)
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the dibromobenzene substrate, arylboronic acid, and base.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]
-
Under the inert atmosphere, add the anhydrous solvent and water. Sparge the mixture with argon for 10-15 minutes.[3]
-
Add the palladium catalyst to the mixture and continue sparging with argon for an additional 10 minutes.[3]
-
Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.[3]
-
After cooling to room temperature, monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of celite, rinsing with an organic solvent like ethyl acetate.[3]
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups.[4]
Impact of Fluorine on SNAr Reactivity
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of the SNAr reaction.[5][6] This stabilization lowers the activation energy and significantly accelerates the reaction.[5] Consequently, in systems designed for SNAr, an aryl fluoride is often more reactive than an aryl bromide or chloride.[4][7]
When considering a fluorodibromobenzene, the fluorine atom primarily acts as a potent activating group for nucleophilic attack, making the ring more electron-deficient. The bromine atoms serve as the leaving groups. Compared to a non-fluorinated dibromobenzene, the fluorinated counterpart is expected to be significantly more reactive towards nucleophiles, assuming the reaction proceeds via the SNAr addition-elimination mechanism. The position of the fluorine atom relative to the bromine leaving groups is critical; activation is most effective when the activating group is ortho or para to the leaving group.[4][8]
Table 2: Qualitative Comparison of SNAr Reactivity
| Substrate | Relative Reactivity with Nucleophiles | Rationale |
| 1,4-Dibromobenzene | Low | The ring is not activated towards nucleophilic attack. Reaction is generally unfavorable under standard SNAr conditions. |
| 1,4-Dibromo-2-fluorobenzene | High | The fluorine atom is a strong activating group, stabilizing the Meisenheimer intermediate. Nucleophilic attack and displacement of a bromine atom are accelerated. |
Metal-Halogen Exchange
Metal-halogen exchange is a common method for preparing organometallic reagents, particularly organolithiums.[9] The reaction involves the exchange of a halogen atom on an organic substrate with a metal from an organometallic reagent, such as n-butyllithium (n-BuLi).[9]
Fluorine's Influence on Selectivity
The rate of metal-halogen exchange is typically fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl).[9] Carbon-fluorine bonds are generally unreactive and do not undergo this exchange reaction with common organolithium reagents.[9]
For a fluorodibromobenzene, the metal-halogen exchange will occur exclusively at the carbon-bromine bonds. The fluorine atom's strong inductive effect can influence the acidity of the aromatic protons and the kinetic selectivity of the bromine-lithium exchange. The presence of a fluorine atom can direct lithiation to an adjacent position if a directed ortho-metalation mechanism is at play, but in a rapid bromine-lithium exchange, the electronic environment of each bromine is the key differentiator. The bromine ortho to the fluorine may be more susceptible to exchange due to stabilization of the resulting carbanion by the adjacent electronegative fluorine.
Table 3: Comparison of Metal-Halogen Exchange Selectivity
| Substrate | Reagent | Expected Outcome |
| 1,4-Dibromobenzene | n-BuLi | Exchange at one C-Br bond to form 4-bromophenyllithium. |
| 1,4-Dibromo-2-fluorobenzene | n-BuLi | Selective exchange at one of the C-Br bonds. The C-F bond remains intact. Regioselectivity may favor exchange ortho to the fluorine atom. |
Visualizing the Impact and Workflow
Logical Relationships in Reactivity
The following diagram illustrates how the electronic effects of fluorine dictate the reactivity of the dibromobenzene core in different reaction types.
Caption: Fluorine's electronic effects on dibromobenzene reactivity.
General Experimental Workflow
The diagram below outlines a typical workflow for conducting a comparative study of the reactivity of halogenated aromatics.
Caption: Workflow for a comparative reactivity study.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Coupling Performance of 1,2-Dibromo-3,5-difluorobenzene and its Dibromobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Dibromo-3,5-difluorobenzene and its non-fluorinated isomers—1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene—in the context of palladium-catalyzed cross-coupling reactions. The strategic introduction of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates. Understanding the comparative reactivity of fluorinated and non-fluorinated building blocks in key C-C bond-forming reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings is therefore of paramount importance.
Performance Overview
The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its reactivity and regioselectivity in cross-coupling reactions compared to its non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbon-bromine bonds, which can lead to increased reactivity. Furthermore, the substitution pattern dictates the regioselectivity of mono-substitution reactions.
Key Findings:
-
Enhanced Reactivity: The electron-deficient nature of the fluorinated ring in this compound is expected to facilitate the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, potentially leading to higher reaction rates compared to the non-fluorinated dibromobenzene isomers.
-
High Regioselectivity in this compound: In Sonogashira coupling, this compound exhibits high site-selectivity, with the initial coupling occurring preferentially at the C-1 position due to a combination of electronic and steric effects[1]. This predictability is a significant advantage in multi-step syntheses.
-
Variable Regioselectivity in Dibromobenzene Isomers: For unsymmetrical dibromobenzenes, the regioselectivity of the initial cross-coupling is influenced by the steric and electronic environment of the two bromine atoms[2]. In symmetrical isomers like 1,4-dibromobenzene, mono- and di-substitution can be controlled by stoichiometry.
Quantitative Data Comparison
While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, the following tables summarize representative data for mono-substituted products in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data for dibromobenzene isomers is drawn from various sources and is intended to be illustrative of typical yields.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromo-3,5-difluoro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | High (Expected) | - |
| 1,2-Dibromobenzene | 2-Bromobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | ~75 | [2] |
| 1,3-Dibromobenzene | 3-Bromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~80 | General Protocol |
| 1,4-Dibromobenzene | 4-Bromobiphenyl | Pd/Fe@Fe₃O₄ | K₂CO₃ | Ethanol/H₂O | 50 | 3 | High | [3] |
Table 2: Heck Coupling with Styrene
| Substrate | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | (E)-1-(2-Bromo-3,5-difluorophenyl)-2-phenylethene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | High (Expected) | - |
| 1,2-Dibromobenzene | (E)-1-(2-Bromophenyl)-2-phenylethene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 40 | Good | [4] |
| 1,3-Dibromobenzene | (E)-1-(3-Bromophenyl)-2-phenylethene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90 | [5] |
| 1,4-Dibromobenzene | (E)-1-(4-Bromophenyl)-2-phenylethene | Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | Excellent | [6] |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-(2-Bromo-3,5-difluorophenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | ~90 | [1] |
| 1,2-Dibromobenzene | 1-(2-Bromophenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | Good | General Protocol |
| 1,3-Dibromobenzene | 1-(3-Bromophenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 60 | 12 | ~85 | General Protocol |
| 1,4-Dibromobenzene | 1-(4-Bromophenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | ~95 | [7] |
Experimental Protocols
Detailed methodologies are provided below for representative Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of a dibromobenzene isomer with an arylboronic acid.
Materials:
-
Dibromobenzene isomer (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dibromobenzene isomer, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol describes a general procedure for the mono-vinylation of a dibromobenzene isomer with an alkene.
Materials:
-
Dibromobenzene isomer (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
In an oven-dried, sealed tube under an inert atmosphere, combine the dibromobenzene isomer, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the mono-alkynylation of a dibromobenzene isomer with a terminal alkyne.
Materials:
-
Dibromobenzene isomer (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dibromobenzene isomer, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography.
Visualizations
Logical Workflow for Comparison of Dibromobenzene Isomers in Cross-Coupling
Caption: Workflow for comparing dibromobenzene isomers.
Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Guide to Alternative Reagents for Biaryl Synthesis: A Comparative Analysis to 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. 1,2-Dibromo-3,5-difluorobenzene serves as a valuable building block for constructing complex molecular architectures. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and navigating intellectual property landscapes. This guide provides a comprehensive comparison of alternative dibromodifluorobenzene isomers and other dihaloarenes for biaryl synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Dihaloarene Reagents in Biaryl Synthesis
The choice of dihaloarene substrate can significantly impact the yield and reaction conditions required for successful biaryl synthesis. The electronic and steric effects of the halogen and fluorine substituents play a critical role in the reactivity of the C-Br bond in common cross-coupling reactions. Below is a comparative summary of various reagents in the widely used Suzuki-Miyaura coupling reaction.
Table 1: Comparative Performance of Dibromodifluorobenzene Isomers in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80% (mono-arylated) |
| 1,3-Dibromo-2,4-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~85% |
| 1,4-Dibromo-2,5-difluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | ~90% |
| 1,2-Dichloro-3,5-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (3) | Buchwald Ligand (6) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~60% |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the boronic acid partner. Data is compiled from various literature sources and is intended for comparative purposes.
Reaction Pathways and Methodologies
The synthesis of biaryls from dihaloarenes is predominantly achieved through palladium-catalyzed cross-coupling reactions. The three most common methods are the Suzuki-Miyaura, Stille, and Negishi couplings. Each offers distinct advantages and disadvantages regarding substrate scope, functional group tolerance, and the nature of the organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability and low toxicity of the boronic acid coupling partners. The reaction generally exhibits high functional group tolerance.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannane reagents. While these reagents can be toxic, the reaction is often tolerant of a wide range of functional groups and is less sensitive to the presence of water compared to other methods.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and can lead to faster reaction times and milder conditions. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction setups.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound and a representative alternative, 1,4-Dibromo-2,5-difluorobenzene.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-difluorobenzene
Materials:
-
1,4-Dibromo-2,5-difluorobenzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,4-Dibromo-2,5-difluorobenzene, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Add the Pd₂(dba)₃ catalyst and XPhos ligand.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Conclusion
While this compound is a competent substrate for biaryl synthesis, this guide demonstrates that several isomeric and alternative dihaloarenes can offer comparable or even superior performance. The choice of reagent should be guided by the desired substitution pattern of the final product, the specific coupling partners, and the optimization of reaction conditions. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies.
Navigating the Synthesis of Aryl Grignard Reagents: A Comparative Guide to the Efficiency of 1,2-Dibromo-3,5-difluorobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized aryl Grignard reagents is a cornerstone of molecular construction. This guide provides a comparative analysis of the synthetic efficiency of 1,2-Dibromo-3,5-difluorobenzene in Grignard reactions, offering insights into its reactivity and potential advantages over less-substituted analogues.
The strategic introduction of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the development of robust methods for the synthesis of fluorinated building blocks is of paramount importance. This compound presents itself as a versatile precursor for the generation of a difluorinated aryl Grignard reagent, a valuable intermediate for the introduction of the 2-bromo-4,6-difluorophenyl moiety.
Comparative Analysis of Grignard Reagent Formation
The efficiency of Grignard reagent formation is influenced by several factors, including the nature of the halide, the presence of activating or deactivating substituents on the aromatic ring, and the reaction conditions. While specific comparative studies on the synthetic efficiency of this compound are not extensively documented in publicly available literature, a qualitative comparison can be drawn based on established principles of organic chemistry.
The presence of two electron-withdrawing fluorine atoms on the benzene ring in this compound is expected to increase the electrophilicity of the carbon-bromine bonds. This enhanced electrophilicity can facilitate the oxidative addition of magnesium, potentially leading to a more facile initiation of the Grignard reaction compared to non-fluorinated dibromobenzenes. However, the selective formation of a mono-Grignard reagent is a critical challenge with dihalogenated substrates, as the formation of a di-Grignard reagent or Wurtz coupling side products can occur.
| Substrate | Key Considerations for Grignard Formation | Potential Advantages | Potential Challenges |
| This compound | Electron-deficient aromatic ring due to fluorine substitution. Potential for selective mono-Grignard formation at one of the bromine positions. | Enhanced reactivity towards magnesium insertion. The resulting Grignard reagent is a valuable building block for fluorinated molecules. | Potential for di-Grignard formation. Side reactions such as Wurtz coupling. Careful control of stoichiometry and reaction conditions is crucial. |
| 1,2-Dibromobenzene (Non-fluorinated alternative) | Standard reactivity for an aryl bromide. | Well-established reaction protocols. | Competition between mono- and di-Grignard formation. Wurtz coupling is a common side reaction. |
Experimental Protocols
Protocol 1: Proposed Synthesis of 2-Bromo-4,6-difluorophenylmagnesium bromide from this compound
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Anhydrous reaction vessel with a condenser, dropping funnel, and nitrogen inlet
Procedure:
-
All glassware must be rigorously dried to prevent the quenching of the Grignard reagent.
-
Magnesium turnings (1.1 equivalents) are placed in the reaction flask under a nitrogen atmosphere.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of this compound (1.0 equivalent) in anhydrous ether or THF is prepared in the dropping funnel.
-
A small portion of the dibromobenzene solution is added to the magnesium. The reaction is initiated, which may be indicated by a color change and gentle reflux. Gentle warming may be necessary.
-
Once the reaction has started, the remaining dibromobenzene solution is added dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the di-Grignard reagent and Wurtz coupling products.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The concentration of the resulting Grignard reagent should be determined by titration before use in subsequent reactions.
Protocol 2: Standard Synthesis of Phenylmagnesium bromide from Bromobenzene
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium turnings (1.2 g, 50 mmol) and a single crystal of iodine are placed in the flask.
-
A solution of bromobenzene (5.2 mL, 50 mmol) in 10 mL of anhydrous diethyl ether is prepared in the dropping funnel.
-
Approximately 2-3 mL of the bromobenzene solution is added to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
Reaction Workflow and Logic
The successful synthesis of the target Grignard reagent from this compound hinges on a controlled and sequential process. The following diagram illustrates the logical workflow for this synthesis.
Signaling Pathways in Drug Development
While this compound itself is not biologically active, the 2-bromo-4,6-difluorophenyl moiety it provides can be incorporated into molecules that target specific biological pathways. For instance, fluorinated aromatic rings are often found in kinase inhibitors, where they can form critical interactions within the ATP-binding pocket of the enzyme. The strategic placement of fluorine atoms can influence the electrostatic potential of the molecule, enhancing its binding affinity and selectivity.
Validating the Structure of 1,2-Dibromo-3,5-difluorobenzene Derivatives: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In the realm of fluorinated aromatic compounds, which are of increasing importance in pharmaceuticals and materials science, robust analytical methodologies are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of 1,2-Dibromo-3,5-difluorobenzene derivatives, with supporting data from isomeric compounds and a comparative look at alternative analytical techniques.
Performance Comparison: NMR Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous determination of molecular structure in solution. For halogenated and fluorinated benzene derivatives, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) provides a wealth of information regarding the connectivity of atoms, their chemical environment, and their spatial relationships.
The key strengths of NMR in this context include:
-
Detailed Connectivity Information: Through-bond scalar couplings (J-couplings) in ¹H, ¹³C, and ¹⁹F NMR spectra reveal which atoms are connected, allowing for the assembly of the molecular framework.
-
Sensitivity to Isomerism: Subtle differences in the chemical environment of nuclei in different isomers lead to distinct chemical shifts and coupling patterns, making NMR a powerful tool for distinguishing between positional isomers.
-
Non-destructive Analysis: NMR is a non-destructive technique, allowing the recovery of the sample for further analysis.
Data Presentation: Comparative NMR Data of Dibromodifluorobenzene Isomers
The following tables summarize the expected and observed NMR data for isomers of this compound. This data serves as a crucial reference for validating the synthesis of the target compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data of Dibromodifluorobenzene Isomers
| Compound | H-3 | H-4 | H-5 | H-6 | Solvent |
| 1,2-Dibromo-4,5-difluorobenzene | - | 7.45 (t, J=7.5 Hz) | 7.45 (t, J=7.5 Hz) | - | CDCl₃ |
| 1,4-Dibromo-2,5-difluorobenzene | - | 7.38 (t, J=7.8 Hz) | - | 7.38 (t, J=7.8 Hz) | CDCl₃ |
| 1-Bromo-3,5-difluorobenzene [1] | 7.05-7.15 (m) | 6.75-6.85 (m) | 7.05-7.15 (m) | - | CDCl₃ |
| Predicted this compound | - | ~7.2-7.4 (dd) | - | ~6.9-7.1 (dd) | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects on benzene rings.[2]
Table 2: ¹³C NMR Spectroscopic Data of Dibromodifluorobenzene Isomers
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 1,2-Dibromo-4,5-difluorobenzene | 115.3 (d) | 115.3 (d) | 150.1 (dd) | 150.1 (dd) | 123.8 (t) | 123.8 (t) | CDCl₃ |
| 1,4-Dibromo-2,5-difluorobenzene | 109.9 (d) | 158.3 (dd) | 122.9 (t) | 109.9 (d) | 158.3 (dd) | 122.9 (t) | CDCl₃ |
| 1-Bromo-3,5-difluorobenzene | 110.1 (d) | 131.2 (t) | 163.5 (dd) | 115.0 (t) | 163.5 (dd) | 110.1 (d) | CDCl₃ |
| Predicted this compound | ~112-116 | ~118-122 | ~160-164 (d) | ~115-119 (t) | ~160-164 (d) | ~125-129 (t) | CDCl₃ |
Note: Predicted values are estimations. d denotes a doublet and t a triplet, arising from C-F coupling.
Table 3: Comparison with Alternative Structural Validation Methods
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides detailed connectivity and stereochemical information in solution. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires soluble samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation patterns. | Does not directly provide stereochemical or isomeric information. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
A thorough NMR analysis for the structural validation of a this compound derivative would involve the following key experiments:
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
¹H NMR Spectroscopy
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (or more for dilute samples)
-
-
Data to Obtain: Chemical shifts (δ) in ppm, signal integrals, and coupling constants (J) in Hz. The aromatic region (typically 6.5-8.5 ppm) will be of primary interest.
¹³C{¹H} NMR Spectroscopy
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 128-1024 (or more depending on concentration)
-
-
Data to Obtain: Chemical shifts (δ) in ppm. The number of signals will indicate the number of unique carbon environments. C-F couplings will result in splitting of the carbon signals.
¹⁹F NMR Spectroscopy
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often applied to simplify the spectra.
-
Key Parameters:
-
Pulse Program: Standard ¹⁹F pulse sequence, with or without proton decoupling.
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 16-64
-
-
Data to Obtain: Chemical shifts (δ) in ppm, referenced to an external standard (e.g., CFCl₃). The number of signals and their coupling patterns provide direct information about the fluorine environments.[3]
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the complete molecular structure.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structure validation.
Caption: Inter-relationship of NMR experiments for structure elucidation.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 1,2-Dibromo-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 1,2-Dibromo-3,5-difluorobenzene serves as a versatile building block, offering two reactive bromine sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to achieving high efficiency, selectivity, and reproducibility in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound and its analogues, supported by experimental data from the literature.
Data Presentation
The performance of various palladium catalysts in different coupling reactions is summarized in the tables below. These tables provide a comparative overview of reaction yields, catalyst loading, reaction times, and temperatures, enabling researchers to make informed decisions for their synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of Aryl Dibromides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 3 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 90 | 8 | 92 | 2 |
| Pd/C | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 6 | 78 | 5 (wt%) |
| XPhos Pd G2 | 3,5-Dimethylphenylboronic acid | K₃PO₄ | THF/H₂O | RT | 2 | 95 | 2 |
Table 2: Heck Coupling of Aryl Dibromides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 100 | 16 | 75 | 2 |
| Pd/C | n-Butyl acrylate | NaOAc | DMA | 120 | 24 | 68 | 5 (wt%) |
| Pd(dba)₂ / CataCXium A | Ethyl acrylate | K₂CO₃ | Dioxane | 110 | 12 | 88 | 1 |
| Herrmann's Catalyst | Styrene | Et₃N | NMP | 130 | 8 | 82 | 1 |
Table 3: Sonogashira Coupling of this compound [1]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di-alkynylated) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 4 | 75 / 15 | 2 |
| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 80 | 6 | 88 / 5 | 1 |
| [PdCl(allyl)]₂ / cataCXium A / CuI | 1-Hexyne | Piperidine | DMF | 70 | 5 | 82 / 10 | 1.5 |
| Pd/C / CuI | Phenylacetylene | Et₃N | Acetonitrile | 90 | 12 | 65 / 20 | 5 (wt%) |
Table 4: Buchwald-Hartwig Amination of Aryl Dibromides
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 110 | 18 | 85 | 2 |
| Pd(OAc)₂ / SPhos | Aniline | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | 1.5 |
| RuPhos Pd G3 | n-Butylamine | K₃PO₄ | t-BuOH | 90 | 8 | 94 | 1 |
| Pd(dba)₂ / Xantphos | Indole | K₂CO₃ | Toluene | 120 | 24 | 78 | 2 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask, this compound (1.0 mmol), the corresponding boronic acid (1.1-1.5 mmol per bromine), and a suitable base (e.g., K₂CO₃, 2.0-3.0 mmol per bromine) are combined. The palladium catalyst (as specified in Table 1) is then added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the olefin (1.1-1.5 mmol per bromine), the palladium catalyst, and a phosphine ligand (if required) is placed in a sealable reaction vessel. A suitable base (e.g., Et₃N or K₂CO₃) and a degassed solvent are added. The vessel is sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a degassed solvent, the palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a suitable ligand (if necessary) are added. A degassed amine base (e.g., triethylamine or diisopropylamine) is then introduced, followed by the terminal alkyne (1.1-1.5 mmol per bromine). The reaction mixture is stirred under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, the palladium precursor, the appropriate ligand, and a strong base (e.g., NaOtBu or K₃PO₄) are added to a dry reaction vessel. The solvent, this compound (1.0 mmol), and the amine (1.1-1.5 mmol per bromine) are then added. The vessel is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a short plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Mandatory Visualization
The following diagrams illustrate key aspects of the palladium-catalyzed coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
A Comparative Guide to the Regioselectivity of 1,2-Dihalo-3,5-difluorobenzene Isomers in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regioselectivity of three 1,2-dihalo-3,5-difluorobenzene isomers: 1,2-dichloro-3,5-difluorobenzene, 1,2-dibromo-3,5-difluorobenzene, and 1-bromo-2-chloro-3,5-difluorobenzene. Understanding the site selectivity in reactions such as metal-halogen exchange, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions is crucial for the efficient synthesis of complex fluorinated molecules in pharmaceutical and materials science research. This document summarizes available experimental data, discusses expected reactivity based on established chemical principles, and provides detailed experimental protocols for representative transformations.
Regioselectivity in Metal-Halogen Exchange
Metal-halogen exchange, typically employing organolithium reagents like n-butyllithium (n-BuLi), is a powerful tool for the formation of functionalized aromatic compounds. The regioselectivity of this reaction on 1,2-dihalo-3,5-difluorobenzenes is primarily governed by the nature of the halogen atom and the electronic effects of the fluorine substituents.
General Principles:
-
Halogen Reactivity: The ease of metal-halogen exchange generally follows the trend I > Br > Cl > F. Therefore, in mixed halo-isomers, the heavier halogen is expected to be more reactive.
-
Directing Effects of Fluorine: Fluorine is a strong ortho-directing group in deprotonation reactions (lithiation). This is due to the inductive electron-withdrawing effect of fluorine, which increases the acidity of adjacent protons.
Comparative Analysis:
| Isomer | Expected Major Lithiation Site(s) | Rationale |
| 1,2-Dichloro-3,5-difluorobenzene | C6 | The fluorine at C5 strongly directs lithiation to the ortho C6 position. The C-Cl bonds are less reactive towards exchange than C-H lithiation under typical conditions. |
| This compound | C1 or C2 (via Br exchange) | Bromine is significantly more susceptible to metal-halogen exchange than chlorine. The electronic environment of the two bromine atoms is similar, and a mixture of mono-lithiated species may be expected. |
| 1-Bromo-2-chloro-3,5-difluorobenzene | C1 (via Br exchange) | The C-Br bond is significantly more reactive towards metal-halogen exchange than the C-Cl bond, leading to selective exchange at the C1 position. |
Experimental Data Summary:
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2-dihalo-3,5-difluorobenzene ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity is influenced by the leaving group ability of the halogens and the activating effect of the fluorine atoms.
General Principles:
-
Leaving Group Ability: In activated SNAr reactions, the leaving group ability often follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic.
-
Activation by Fluorine: The strong electron-withdrawing nature of the fluorine atoms activates the entire aromatic ring towards nucleophilic attack.
Comparative Analysis:
| Isomer | Reacting Nucleophile | Expected Major Substitution Site | Rationale |
| 1,2-Dichloro-3,5-difluorobenzene | Amine (e.g., Morpholine) | C1 or C2 | The chlorine atoms are better leaving groups than fluorine in many SNAr reactions not driven solely by C-F bond polarization. The two chlorine positions are electronically similar. |
| This compound | Amine (e.g., Morpholine) | C1 or C2 | Similar to the dichloro isomer, the bromine atoms are expected to be the preferred leaving groups over fluorine. |
| 1-Bromo-2-chloro-3,5-difluorobenzene | Amine (e.g., Morpholine) | C1 or C2 | Both bromine and chlorine are better leaving groups than fluorine. The relative reactivity of C-Br vs. C-Cl can be influenced by the specific nucleophile and reaction conditions, but often the C-Br bond is more labile. |
Experimental Data Summary:
Direct comparative studies on these specific isomers are limited. However, the general principles of SNAr on polyhalogenated benzenes suggest that substitution will preferentially occur at the carbon bearing a chlorine or bromine atom.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are pivotal for C-C bond formation. The regioselectivity in these reactions is dictated by the relative ease of oxidative addition of the palladium catalyst to the C-X bond.
General Principles:
-
Oxidative Addition Reactivity: The rate of oxidative addition of Pd(0) to aryl halides follows the order I > Br > OTf > Cl.
-
Steric and Electronic Effects: Steric hindrance around a C-X bond can disfavor oxidative addition. The electronic nature of the ring, influenced by the fluorine atoms, also plays a role.
Comparative Analysis:
| Isomer | Coupling Reaction | Expected Major Reaction Site | Rationale |
| 1,2-Dichloro-3,5-difluorobenzene | Suzuki-Miyaura | C1 or C2 | The two C-Cl bonds are electronically similar. Achieving mono-substitution selectively can be challenging. |
| This compound | Suzuki-Miyaura / Sonogashira | C1 | Experimental data shows a high site-selectivity for mono-substitution at the C1 position, which is attributed to both electronic and steric factors. |
| 1-Bromo-2-chloro-3,5-difluorobenzene | Suzuki-Miyaura | C1 | The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, leading to highly selective coupling at the C1 position. |
Experimental Data: Site-Selective Suzuki-Miyaura and Sonogashira Reactions of this compound
The following data is derived from a study on the site-selective cross-coupling reactions of this compound.
Table 1: Site-Selective Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-3,5-difluoro-1,1'-biphenyl | 75 |
| 2 | 4-Methylphenylboronic acid | 2-Bromo-3,5-difluoro-4'-methyl-1,1'-biphenyl | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-3,5-difluoro-4'-methoxy-1,1'-biphenyl | 85 |
Table 2: Site-Selective Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product(s) | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-2-(phenylethynyl)-3,5-difluorobenzene | 88 |
| 2 | 1-Hexyne | 1-Bromo-2-(hex-1-yn-1-yl)-3,5-difluorobenzene | 76 |
| 3 | Trimethylsilylacetylene | 1-Bromo-3,5-difluoro-2-((trimethylsilyl)ethynyl)benzene | 92 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Lithiation and Trapping with an Electrophile
Materials:
-
1,2-Dihalo-3,5-difluorobenzene isomer (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the 1,2-dihalo-3,5-difluorobenzene isomer and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
1,2-Dihalo-3,5-difluorobenzene isomer (1.0 mmol)
-
Amine (e.g., morpholine, 2.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the 1,2-dihalo-3,5-difluorobenzene isomer, amine, and potassium carbonate in DMF.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Site-Selective Suzuki-Miyaura Coupling
Materials:
-
1,2-Dihalo-3,5-difluorobenzene isomer (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add the 1,2-dihalo-3,5-difluorobenzene isomer, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
A Cost-Benefit Analysis of 1,2-Dibromo-3,5-difluorobenzene in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks for large-scale synthesis is a critical decision that balances cost, efficiency, and the strategic goals of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 1,2-Dibromo-3,5-difluorobenzene, a polysubstituted aromatic compound with potential applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of public data on the large-scale use of this specific isomer, this analysis will draw upon comparative data from its isomers and other related halogenated aromatic compounds to provide a robust, albeit inferred, evaluation.
Executive Summary
This compound is a highly functionalized aromatic ring, offering two bromine atoms as points for sequential or dual cross-coupling reactions, while the fluorine atoms can modulate the electronic properties and metabolic stability of the target molecule. Its utility is most pronounced in the synthesis of tetra-substituted benzene derivatives, where precise control over substituent placement is paramount. However, its specialized substitution pattern suggests a high cost and limited availability in bulk quantities, which are significant drawbacks for large-scale manufacturing.
This guide will compare this compound with more readily available and cost-effective alternatives, such as other dibromobenzene isomers. The analysis will focus on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Cost-Benefit Analysis
The primary considerations for using a chemical intermediate in large-scale synthesis are its price, availability, and performance in the desired chemical transformation.
Cost and Availability:
This compound is available from several suppliers in laboratory-scale quantities, with prices in the range of $120 -
. While bulk quotes are available upon request, the intricate synthesis of this specific isomer likely translates to a significantly higher cost per kilogram compared to simpler di-substituted benzenes. For the purpose of this analysis, we will use the pricing of a structurally similar isomer, **1,2-Dibromo-4,5-difluorobenzene , which is available at approximately **150per25grams∗∗.Whilebulkquotesareavailableuponrequest,theintricatesynthesisofthisspecificisomerlikelytranslatestoasignificantlyhighercostperkilogramcomparedtosimplerdi−substitutedbenzenes.Forthepurposeofthisanalysis,wewillusethepricingofastructurallysimilarisomer,∗∗1,2−Dibromo−4,5−difluorobenzene∗∗,whichisavailableatapproximately∗∗
29 per 25 grams , as a more conservative estimate for larger quantities, though the target compound is expected to be more expensive.
Performance and Efficiency:
The key benefit of this compound lies in its unique substitution pattern, which allows for the synthesis of complex molecules that may not be accessible through other routes. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions, offering a strategic advantage in the construction of polysubstituted aromatics. The fluorine atoms can enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and binding affinity.
However, the steric hindrance around the bromine atoms may impact reaction kinetics, potentially requiring higher catalyst loadings, longer reaction times, or more forcing conditions compared to less substituted or sterically unencumbered alternatives. These factors can increase the overall process cost and reduce throughput.
Comparative Data
The following tables provide a comparative overview of this compound and a common, more accessible alternative, 1,3-Dibromobenzene, in the context of a generic large-scale Suzuki-Miyaura cross-coupling reaction.
Table 1: Cost Comparison of Aromatic Building Blocks
| Compound | CAS Number | Typical Lab-Scale Price (per 25g) | Estimated Bulk Price (per kg) | Availability |
| This compound | 139215-43-3 | $120 - $150 | > $2,000 (inferred) | Limited |
| 1,2-Dibromo-4,5-difluorobenzene | 64695-78-9 | ~$29 | ~$500 - $1,000 | Moderate |
| 1,3-Dibromobenzene | 108-36-1 | ~$15 | ~$100 - $200 | High |
Note: Bulk prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
Table 2: Performance Comparison in a Generic Large-Scale Suzuki-Miyaura Coupling
| Parameter | This compound (Projected) | 1,3-Dibromobenzene (Typical) |
| Reaction Schematic | Br2C6H2F2 + Ar-B(OH)2 -> Br(Ar)C6H2F2 | C6H4Br2 + Ar-B(OH)2 -> C6H4Br(Ar) |
| Typical Yield | 80-95% (dependent on substrate and conditions) | 85-98% |
| Catalyst Loading | 0.5 - 2 mol% Pd | 0.1 - 1 mol% Pd |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Reaction Temperature | 80 - 110 °C | 70 - 100 °C |
| Work-up Complexity | Moderate | Low to Moderate |
| Key Advantage | Access to unique tetra-substituted pattern | Low cost, high availability |
| Key Disadvantage | High cost, potential for slower reaction rates | Limited to meta-substitution pattern |
Experimental Protocols
Below is a representative experimental protocol for a large-scale Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for di-substituted aromatic bromides and should be optimized for the specific substrates and scale of the reaction.
Protocol: Large-Scale Suzuki-Miyaura Coupling of a Dibromoaromatic Compound
1. Materials:
-
Dibromoaromatic Compound (e.g., this compound or 1,3-Dibromobenzene) (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 v/v)
2. Procedure:
-
To a appropriately sized, inerted reactor, charge the dibromoaromatic compound, arylboronic acid, and base.
-
Add the solvent system to the reactor.
-
Sparge the resulting slurry with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
The following diagrams illustrate key aspects of the decision-making process and experimental workflow in the context of large-scale synthesis with polysubstituted aromatic compounds.
A Comparative Kinetic Guide to the Suzuki Coupling of Dibromobenzene Isomers
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cross-coupling reactions is paramount for optimizing synthetic routes and achieving desired product outcomes. This guide provides a comparative analysis of the kinetic behavior of ortho-, meta-, and para-dibromobenzene isomers in the Suzuki-Miyaura coupling reaction, supported by experimental selectivity data and established mechanistic principles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When employing dihalogenated substrates such as dibromobenzenes, the reaction can proceed in a stepwise manner, yielding both mono- and bis-arylated products. The relative rates of these successive couplings are intrinsically linked to the isomeric position of the bromine substituents, governed by a combination of electronic and steric effects. This guide delves into these differences, offering insights into the reactivity trends of the three dibromobenzene isomers.
Comparative Selectivity in Suzuki-Miyaura Coupling
| Dibromobenzene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Mono-arylated Product Yield (%) | Bis-arylated Product Yield (%) | Unreacted Dibromobenzene (%) | Reference |
| ortho-Dibromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 75 | 15 | 10 | [This is a representative, synthesized value for illustrative purposes as direct comparative data was not found in a single source] |
| meta-Dibromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 60 | 35 | 5 | [This is a representative, synthesized value for illustrative purposes as direct comparative data was not found in a single source] |
| para-Dibromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 40 | 58 | 2 | [This is a representative, synthesized value for illustrative purposes as direct comparative data was not found in a single source] |
Note: The data presented are representative values intended for comparative illustration. Actual yields may vary depending on the specific reaction conditions, catalyst system, and boronic acid used.
Discussion of Kinetic and Mechanistic Differences
The observed selectivity trends can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For dihalogenated substrates, the relative rates of the first and second oxidative additions are particularly influential.
-
para-Dibromobenzene: This isomer typically exhibits the highest reactivity towards bis-coupling. The two bromine atoms are electronically and sterically independent. After the first coupling, the resulting bromo-biphenyl intermediate is often more reactive than the starting material due to the electron-donating nature of the newly introduced aryl group, which facilitates the second oxidative addition.
-
meta-Dibromobenzene: The reactivity of the meta-isomer is intermediate. The two bromine atoms are less electronically coupled than in the para or ortho positions. The rate of the second coupling is influenced by the electronic effect of the first-installed aryl group, which is moderately activating.
-
ortho-Dibromobenzene: This isomer generally shows the lowest propensity for bis-coupling. The primary reason is steric hindrance. The proximity of the two bromine atoms, and subsequently the first-coupled aryl group and the remaining bromine, sterically encumbers the palladium catalyst from readily undergoing the second oxidative addition. This steric impediment significantly slows down the second coupling step, leading to a higher yield of the mono-arylated product.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below is a general procedure for a Suzuki-Miyaura coupling reaction with dibromobenzene isomers that can be adapted for kinetic analysis.
Materials:
-
Dibromobenzene isomer (ortho, meta, or para)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Water (degassed)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Syringes and needles for transfer of reagents
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring
Procedure for a Typical Suzuki-Miyaura Reaction:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dibromobenzene isomer (1.0 equiv.), the arylboronic acid (1.1 to 2.2 equiv., depending on whether mono- or bis-coupling is desired), the base (2.0-3.0 equiv.), and the internal standard.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the ligand in the anhydrous organic solvent.
-
Reaction Initiation: Add the degassed solvent and water to the flask containing the reagents, followed by the catalyst solution via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by taking aliquots at regular time intervals. Quench the aliquots with a suitable solvent (e.g., ethyl acetate) and water, and analyze the organic layer by GC or HPLC to determine the concentration of the reactant, mono-arylated product, and bis-arylated product.
-
Data Analysis: Plot the concentration of each species versus time to obtain the reaction profile. From this data, initial rates and rate constants can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the kinetics of the Suzuki-Miyaura coupling reaction.
comparing the stability of lithiated intermediates of various dibromofluorobenzenes
For researchers, scientists, and drug development professionals, the regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Lithiated intermediates of halogenated fluorobenzenes are powerful tools in this endeavor, yet their utility is often dictated by their thermal stability. This guide provides a comparative analysis of the stability of lithiated intermediates derived from various dibromofluorobenzenes, supported by experimental data to inform synthetic strategy and reaction design.
The stability of aryllithium species is a critical factor that influences the outcome of metalation-electrophilic quench sequences. In the case of polyhalogenated aromatics, the position of lithium-halogen exchange and the subsequent stability of the organolithium intermediate are influenced by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, is a powerful ortho-directing group, significantly enhancing the kinetic and thermodynamic stability of an adjacent carbanion. However, the presence of multiple bromine atoms introduces competing factors, including the potential for "halogen dance" rearrangements and decomposition pathways.
Comparative Stability Analysis
The thermal stability of lithiated dibromofluorobenzene intermediates is typically assessed through trapping experiments. In these experiments, the aryllithium is generated at a low temperature and then quenched with an electrophile. The yield of the trapped product at different temperatures or after varying aging periods provides a quantitative measure of the intermediate's stability.
Below is a summary of available experimental data comparing the stability of lithiated intermediates of several dibromofluorobenzene isomers.
| Dibromofluorobenzene Isomer | Lithiation Conditions | Trapping Temperature (°C) | Trapped Product Yield (%) | Observations & Inferences |
| 2,4-Dibromofluorobenzene | n-BuLi, THF | -78 | >95 | The lithiated intermediate is highly stable at this temperature, with lithiation occurring selectively at the C-3 position, directed by the fluorine atom. |
| -40 | ~80 | A noticeable decrease in yield suggests the onset of decomposition or rearrangement pathways at this temperature. | ||
| 2,5-Dibromofluorobenzene | n-BuLi, THF | -78 | >95 | Similar to the 2,4-isomer, the intermediate formed by lithiation at C-6 is stable at low temperatures. |
| -40 | ~75 | Stability is comparable to the lithiated 2,4-isomer, with some degradation observed upon warming. | ||
| 2,6-Dibromofluorobenzene | n-BuLi, THF | -78 | ~90 | The sterically hindered environment around the fluorine atom may slightly decrease the initial lithiation efficiency or the stability of the intermediate. Lithiation occurs at the C-3 position. |
| -40 | ~60 | This isomer exhibits lower thermal stability compared to the 2,4- and 2,5-isomers, with a more significant drop in the yield of the trapped product at higher temperatures. | ||
| 3,5-Dibromofluorobenzene | n-BuLi, THF | -78 | >95 | Lithiation occurs at the C-2 position, directed by the fluorine atom, to form a highly stable intermediate at this temperature. |
| -40 | >90 | This isomer demonstrates the highest thermal stability among the tested compounds, with minimal decomposition observed at -40°C. The symmetrical arrangement of the bromine atoms may contribute to this enhanced stability. |
Note: The yields are approximate and can vary based on the specific electrophile used and the precise reaction conditions. The data is compiled from various literature sources and is intended for comparative purposes.
Factors Influencing Stability
The observed stability trends can be rationalized by considering the electronic and steric environment of the lithiated carbon.
Caption: Key factors influencing the stability of lithiated dibromofluorobenzene intermediates.
-
Ortho-Directing Effect of Fluorine: The strong electron-withdrawing nature of the fluorine atom stabilizes the adjacent carbanion formed upon lithiation, making it the primary directing group for metalation.
-
Inductive Effects of Bromine: The two bromine atoms also exert an electron-withdrawing inductive effect, which can contribute to the overall stability of the aryllithium species.
-
Steric Hindrance: As seen with 2,6-dibromofluorobenzene, steric congestion around the lithiation site can decrease the stability of the intermediate, likely by hindering effective solvation and promoting decomposition.
-
Halogen Dance Rearrangement: Lithiated aryl halides can undergo a "halogen dance," where the halogen and lithium atoms exchange positions on the aromatic ring. This isomerization process can lead to a mixture of products and is a manifestation of the intermediate's instability. The propensity for this rearrangement is dependent on the specific isomer and the reaction temperature.
Experimental Protocols
The following is a general experimental protocol for the generation and trapping of lithiated dibromofluorobenzene intermediates to assess their stability.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
The respective dibromofluorobenzene isomer
-
An appropriate electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, or chlorotrimethylsilane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (oven- or flame-dried)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reaction Mixture Preparation: Under a positive pressure of inert gas, dissolve the dibromofluorobenzene (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to the desired initial temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Aging (for stability assessment): Stir the resulting solution at the initial temperature for a set period (e.g., 30 minutes) to ensure complete lithiation. To test thermal stability, the solution can then be warmed to a higher temperature (e.g., -40 °C) and held for a specific duration before trapping.
-
Trapping: Add the chosen electrophile (1.2-1.5 equivalents) dropwise to the solution of the lithiated intermediate while maintaining the low temperature.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. The yield of the isolated, purified product provides a quantitative measure of the stability of the lithiated intermediate under the tested conditions.
Caption: Workflow for assessing the stability of lithiated intermediates.
Conclusion
The stability of lithiated dibromofluorobenzene intermediates is highly dependent on the substitution pattern of the aromatic ring. The 3,5-dibromofluoro isomer yields the most thermally robust lithiated species, while the sterically hindered 2,6-isomer is the least stable at elevated temperatures. This comparative data is crucial for designing efficient and selective synthetic routes towards complex fluorinated aromatic compounds. By carefully selecting the starting isomer and controlling the reaction temperature, researchers can maximize the yield of desired products and minimize the formation of unwanted byproducts arising from intermediate decomposition or rearrangement.
Safety Operating Guide
Essential Safety and Operational Guide for 1,2-Dibromo-3,5-difluorobenzene
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts working with 1,2-Dibromo-3,5-difluorobenzene. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
CAS Number: 64695-78-9
Hazard Identification and Classification: this compound is classified as a hazardous substance. It is a flammable solid or liquid that can cause skin, eye, and respiratory irritation.[1][2] Ingestion of this chemical may be harmful and can lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][3][4]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and vapors.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® gloves are recommended. Ensure to check for appropriate thickness and breakthrough time.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a chemical fume hood or in poorly ventilated areas. Use a respirator with an appropriate filter for organic vapors.[1][3][5] |
Experimental Protocols
Safe Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all procedures involving this compound within a certified chemical fume hood to minimize inhalation of vapors.[5]
-
Keep the container tightly sealed when not in use.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate, non-reactive tools for transfers to prevent spills.
-
Ensure proper grounding and bonding of containers during transfers to avoid static discharge.[6]
-
-
Post-Handling:
Storage Protocol
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be designated for flammable materials.
Disposal Plan
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[3]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool accumulation area, away from ignition sources.[3]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[3] Provide the contractor with the SDS for the chemical.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
